10-O-Acetylisocalamendiol
Description
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Properties
IUPAC Name |
[(1R,4S,4aR,8aR)-4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-11(2)14-8-9-16(5,20-13(4)18)15-7-6-12(3)10-17(14,15)19/h11,14-15,19H,3,6-10H2,1-2,4-5H3/t14-,15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQTZHSGAKUHKS-MWDXBVQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Botanical Origin and Chemical Elucidation of 10-O-Acetylisocalamendiol
For Immediate Release
[CITY, STATE] – [Date] – 10-O-Acetylisocalamendiol, a sesquiterpenoid of interest to researchers in natural product chemistry and drug development, originates from the rhizomes of the plant Acorus calamus L.[1][2]. This comprehensive guide delves into the origins, chemical properties, and methodologies associated with this natural compound.
Acorus calamus, commonly known as sweet flag, is a perennial wetland plant that has been a source of a diverse array of sesquiterpenoids[3][4][5][6][7]. This compound is a derivative of isocalamendiol, another sesquiterpenoid also found in Acorus calamus. The chemical structure of this compound is characterized by a cadinane-type sesquiterpene skeleton.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₈O₃ |
| Molecular Weight | 280.40 g/mol |
| Compound Type | Sesquiterpenoid |
| Natural Source | Acorus calamus L. (rhizomes/roots)[1][2] |
Experimental Protocols
The isolation and structural elucidation of this compound and related sesquiterpenoids from Acorus calamus involve a series of standard natural product chemistry techniques. While a specific protocol for this exact compound is not detailed in the provided search results, a general and representative methodology can be constructed based on the isolation of other sesquiterpenoids from the same plant.
General Isolation and Purification of Sesquiterpenoids from Acorus calamus
-
Extraction: The air-dried and powdered rhizomes of Acorus calamus are typically extracted with a solvent such as ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoids are typically found in the less polar fractions (n-hexane and ethyl acetate).
-
Chromatography: The sesquiterpenoid-rich fractions are subjected to multiple chromatographic steps for further purification.
-
Column Chromatography: Silica gel column chromatography is a common first step, using a gradient elution system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).
-
Preparative Thin-Layer Chromatography (pTLC): Further separation of fractions can be achieved using pTLC with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often performed using reversed-phase HPLC (e.g., with a C18 column) and an isocratic or gradient elution of methanol and water.
-
Structural Elucidation
The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the overall structure.
-
Biosynthesis of Sesquiterpenoids
The biosynthesis of sesquiterpenoids, including the isocalamendiol backbone of this compound, follows the mevalonate (MVA) pathway in plants. This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of sesquiterpenoids from Acorus calamus.
References
- 1. Acoraceae extract | Natural Compounds | MedChemExpress [medchemexpress.eu]
- 2. environmental-expert.com [environmental-expert.com]
- 3. Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. jchr.org [jchr.org]
Technical Guide: Isolation of 10-O-Acetylisocalamendiol from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the isolation of the hypothetical sesquiterpenoid, 10-O-Acetylisocalamendiol, from plant sources, particularly focusing on species of the Alpinia genus (Zingiberaceae family). While the natural occurrence of this compound is not yet reported in the scientific literature, this document outlines a robust experimental workflow based on established protocols for the isolation of structurally related sesquiterpenoids and acetylated natural products from Alpinia species.
The genus Alpinia is a rich source of diverse terpenoids, including a wide array of sesquiterpenoids, which have been isolated from various parts of the plants, most notably the rhizomes.[1][2][3] The protocols detailed herein are adapted from successful isolation studies of other sesquiterpenoids and acetylated compounds from this genus.[4]
Plant Material and Extraction
The initial and most critical step is the procurement and extraction of the plant material. The rhizomes of Alpinia species are the most probable source of sesquiterpenoids.
Experimental Protocol: Extraction
-
Plant Material Collection and Preparation: Fresh rhizomes of the selected Alpinia species (e.g., Alpinia intermedia) should be collected, washed thoroughly to remove any soil and debris, and then shade-dried for 48 hours.[1] The dried rhizomes are then ground into a coarse powder to increase the surface area for efficient extraction.
-
Maceration: The powdered rhizome material (e.g., 8.5 kg) is subjected to maceration with methanol (3 x 20 L) at room temperature.[1] This process is repeated three times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude methanol extract.[1]
-
Solvent Partitioning: The crude methanol extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. This will fractionate the extract based on the polarity of the constituent compounds. A typical solvent series would be n-hexane, dichloromethane (or chloroform), and ethyl acetate.[4][5] This step is crucial for the initial separation of compounds and will likely concentrate the less polar this compound in the n-hexane or dichloromethane fractions.
Chromatographic Purification
The purification of the target compound from the crude fractions is achieved through a series of chromatographic techniques.
Experimental Protocol: Isolation and Purification
-
Silica Gel Column Chromatography (Initial Fractionation): The n-hexane or dichloromethane fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel (60-120 mesh).[6] The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target compound (based on TLC analysis and comparison with a hypothetical standard or by spectroscopic screening) are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol. This step is effective in removing pigments and other high molecular weight impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step involves preparative HPLC on a C18 reversed-phase column. A gradient elution system of methanol and water or acetonitrile and water is typically employed. This will yield the pure this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the isolation of this compound based on typical yields for sesquiterpenoids from Alpinia species.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Yield (g) | Yield (%) |
| Methanol Extraction | 8.5 kg dried rhizomes | 820 | 9.65 |
| n-Hexane Fraction | 820 g crude extract | 150 | 18.29 |
| Dichloromethane Fraction | 820 g crude extract | 250 | 30.49 |
| Ethyl Acetate Fraction | 820 g crude extract | 180 | 21.95 |
| n-Butanol Fraction | 820 g crude extract | 120 | 14.63 |
| Aqueous Fraction | 820 g crude extract | 100 | 12.20 |
Table 2: Chromatographic Purification of Dichloromethane Fraction
| Chromatographic Step | Starting Material | Target Compound Yield (mg) | Purity (%) |
| Silica Gel Column | 250 g DCM Fraction | 500 (crude isolate) | ~70 |
| Sephadex LH-20 | 500 mg crude isolate | 350 | ~90 |
| Preparative HPLC | 350 mg semi-pure isolate | 250 | >98 |
Visualizations
Experimental Workflow for Isolation of this compound
Caption: A flowchart illustrating the key stages in the proposed isolation of this compound.
Logical Relationship of Purification Steps
Caption: The logical progression of chromatographic techniques for purifying the target compound.
References
- 1. iwnirz.pl [iwnirz.pl]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.accurate.in [pharmacy.accurate.in]
An In-Depth Technical Guide on the Putative Biosynthesis of 10-O-Acetylisocalamendiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-O-Acetylisocalamendiol is a sesquiterpenoid natural product identified in the plant Acorus calamus. Sesquiterpenoids are a diverse class of molecules with a wide range of biological activities, making their biosynthetic pathways of significant interest for synthetic biology and drug development. While the complete, experimentally verified biosynthetic pathway of this compound has not been fully elucidated, this technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a putative pathway. This document outlines the hypothesized enzymatic steps, from the central precursor farnesyl diphosphate (FDP) to the final acetylated product. It includes conjectured enzyme classes involved, such as terpene synthases, cytochrome P450 monooxygenases, and acetyltransferases. Furthermore, this guide provides representative experimental protocols that would be employed to identify and characterize the enzymes of this pathway, along with structured tables for organizing potential quantitative data. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.
Introduction
Isocalamendiol is a sesquiterpenoid possessing a eudesmane skeleton, which has been isolated from the rhizomes of Acorus calamus. Its acetylated derivative, this compound, is the subject of this guide. The biosynthesis of terpenoids is a complex process involving a series of enzymes that build and modify isoprene-based structures. Understanding these pathways is crucial for the potential biotechnological production of high-value compounds. This guide presents a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound, based on established principles of sesquiterpenoid formation and modification.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in four main stages, originating from the universal sesquiterpenoid precursor, farnesyl diphosphate (FDP).
Stage 1: Cyclization of Farnesyl Diphosphate
The pathway is initiated by a sesquiterpene synthase (TPS) that catalyzes the cyclization of the linear FDP molecule. It is hypothesized that this proceeds through a germacrene D intermediate, a common precursor for many eudesmane sesquiterpenoids. The germacrene D cation is then further cyclized to form the bicyclic eudesmane skeleton.
Stage 2 & 3: Hydroxylation by Cytochrome P450 Monooxygenases
Following the formation of the core eudesmane hydrocarbon, a series of hydroxylation reactions are necessary to produce isocalamendiol. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups at specific positions on the carbon skeleton. For isocalamendiol, two such hydroxylation steps are required to yield the diol structure.
Stage 4: Acetylation by an Acetyltransferase
The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C10 position of isocalamendiol. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase (AT).
Below is a diagram illustrating this proposed pathway.
physical and chemical properties of 10-O-Acetylisocalamendiol
For Researchers, Scientists, and Drug Development Professionals
Initial Summary: This document aims to provide a comprehensive technical overview of the physical and chemical properties of 10-O-Acetylisocalamendiol. However, a thorough investigation of scientific literature and chemical databases reveals a significant scarcity of available data for this specific compound. While basic molecular information has been identified, detailed experimental data on its physicochemical properties, biological activities, and associated protocols are not publicly available at this time. This guide presents the limited information found and outlines the data gaps.
Core Chemical Identity
Basic identifying information for this compound has been collated from available chemical supplier databases.
| Property | Value | Citation |
| Molecular Formula | C17H28O3 | |
| Molecular Weight | 280.41 g/mol | |
| CAS Number | 1432064-69-1 |
Physical and Chemical Properties
A comprehensive search for experimentally determined physical and chemical properties of this compound yielded no specific data. This includes, but is not limited to, melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).
To provide some context, information on the parent compound, Isocalamendiol , is presented below. It is important to note that the acetylation at the 10-position will alter these properties.
Table of Properties for Isocalamendiol:
| Property | Value | Citation |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Appearance | Powder | [] |
| Purity | 98% (as commercially available) | [] |
| Source | Isolated from the roots of Acorus calamus L. | [] |
Gas chromatography data for Isocalamendiol is available through the NIST Chemistry WebBook, indicating its volatility under specific experimental conditions.[3][4] However, detailed spectral characterization data (¹H NMR, ¹³C NMR, IR, MS) for Isocalamendiol, which would be crucial for confirming the structure of its acetylated derivative, were not found in the public domain.
Experimental Protocols
Due to the lack of published research on this compound, no established experimental protocols for its synthesis, isolation, or biological evaluation could be identified.
Hypothetical Synthesis Workflow:
Based on general organic chemistry principles, a potential synthesis of this compound would involve the acetylation of Isocalamendiol. A generalized workflow for such a reaction is depicted below. This is a theoretical representation and would require experimental optimization.
Caption: Hypothetical workflow for the acetylation of Isocalamendiol.
Biological and Pharmacological Properties
No studies reporting on the biological activity, pharmacological properties, or mechanism of action of this compound were found. Consequently, there are no signaling pathways or logical relationships to visualize.
Conclusion and Future Directions
There is a significant lack of publicly available scientific data on this compound. The information is currently limited to its basic chemical identifiers. To build a comprehensive understanding of this compound, future research should focus on:
-
Synthesis and Isolation: Development and publication of a robust protocol for the synthesis or isolation of this compound.
-
Physicochemical Characterization: Detailed analysis to determine its melting point, boiling point, solubility, and comprehensive spectral data (¹H NMR, ¹³C NMR, IR, HRMS).
-
Biological Screening: Evaluation of its bioactivity across various assays, such as antimicrobial, anti-inflammatory, and cytotoxic screenings.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying signaling pathways and molecular targets would be warranted.
This document will be updated as new information becomes available. Researchers and professionals interested in this compound are encouraged to undertake foundational research to fill the existing knowledge gaps.
References
In-depth Technical Guide: 10-O-Acetylisocalamendiol (CAS 1432064-69-1)
Disclaimer: Publicly available scientific literature and technical data on 10-O-Acetylisocalamendiol are exceedingly scarce. This guide synthesizes the limited information available from chemical suppliers and databases. No peer-reviewed studies detailing its biological activity, experimental protocols, or signaling pathways could be identified at the time of this writing. The information presented herein should be considered foundational and preliminary.
Core Compound Information
This compound is a natural product derivative.[1] Structurally, it is an esterified form of a planiline derivative.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided in Table 1. This data is compiled from chemical vendor and database entries.
| Property | Value | Source |
| CAS Number | 1432064-69-1 | [2] |
| Molecular Formula | C17H28O3 | [2][3][4] |
| Molecular Weight | 280.41 g/mol | [2][3][4] |
| Synonyms | (1R,4S,4aR,8aR)-4a-Hydroxy-4-isopropyl-1-methyl-6-methylenedecahydronaphthalen-1-yl Acetate | [2] |
| Appearance | White crystals or crystalline powder | [1] |
| Storage Conditions | 2-8°C Refrigerator (Powder); -80°C for up to 2 years (In solvent) | [2][3] |
Biological Activity (Hypothesized)
While no specific studies on the biological activity of this compound have been found, one source suggests it may possess anti-inflammatory, antioxidant, antibacterial, and anti-tumor activities.[1] This is largely speculative and requires experimental validation. The safety and toxicity of this compound are not well-studied, and it should be handled with appropriate laboratory safety precautions.[1]
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the public domain. Researchers interested in studying this compound would need to develop their own methodologies for in vitro and in vivo assays.
Signaling Pathways
There is no information available regarding the signaling pathways modulated by this compound.
Synthesis
This compound can be obtained by the esterification of a plantain derivative.[1] The specific synthetic methods can vary, but generally involve an esterification reaction with appropriate reagents and conditions.[1] A generalized workflow for such a synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This compound is a compound with limited available research data. While its basic chemical properties are known, its biological activities, mechanisms of action, and potential therapeutic applications remain to be elucidated. This guide highlights the significant knowledge gaps and underscores the need for further scientific investigation to understand the pharmacological potential of this molecule. Researchers and drug development professionals are encouraged to undertake foundational studies to characterize this compound.
References
potential biological activities of sesquiterpenoids
An In-Depth Technical Guide to the Biological Activities of Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a class of 15-carbon isoprenoid compounds, are a diverse group of secondary metabolites found predominantly in plants, as well as in fungi and marine organisms.[1][2][3] Their complex chemical structures, which can be acyclic, monocyclic, bicyclic, or tricyclic, have garnered significant attention in the scientific community for their wide array of biological activities.[4][5] These compounds are integral to the defense mechanisms of their source organisms and have demonstrated considerable potential for therapeutic applications in human health. This technical guide provides a comprehensive overview of the significant biological activities of sesquiterpenoids, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on their bioactivities, and diagrams of the signaling pathways they modulate are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Anticancer and Cytotoxic Activities
Sesquiterpenoids have emerged as a promising class of natural products with the potential to decrease the progression of cancer.[1][6] Their cytotoxic effects against various cancer cell lines are well-documented, and they exert their anticancer activities through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[7] A significant number of sesquiterpenoids are either in clinical use for cancer therapy or are being investigated as potential chemotherapeutic agents.[1][8]
Quantitative Data: Cytotoxic Activity of Sesquiterpenoids
The cytotoxic potential of various sesquiterpenoids against different cancer cell lines is summarized in the table below, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Sesquiterpenoid | Cancer Cell Line | Activity (µM) | Reference |
| Dehydrocostus lactone triazole derivatives | HeLa, SH-SY5Y | Potent activity | [9] |
| Alantolactone triazole derivatives | Various | Weak cytotoxicity (>70 µM) | [9] |
| 13-Acetyl solstitialin A | - | - | [10] |
| Lyratol C and D, dehydrovomifoliol, blumenol A | HONE-1, KB, HT29 | IC50: 3.7-8.1 µM | [4] |
| Compounds 1, 3, and 4 from Solanum lyratum | Lewis lung carcinoma (LLC) | IC50: 31.3, 32.5, 34.0 µg/ml | [4] |
| Silylated derivatives of helenalin (13 and 14) | Various tumor cell lines | GI50: 0.15-0.59 µM | [11] |
| Ditriazolyl cumanin derivative (11) | WiDr (human colon tumor) | GI50: 2.3 µM | [11] |
| Compounds 4–6 and 8 from Streptomyces qinglanensis | Solid cancer cell lines | GI50: 1.97–3.46 µM | [12] |
| Compound 3 from Youngia japonica | 4T1 (murine breast cancer) | IC50: 10.60 µM | [13] |
| Nerolidol | Leishmania amazonensis | IC50: 0.008 mM | [14] |
| (+)-Limonene | Leishmania amazonensis | IC50: 0.549 mM | [14] |
| α-Terpineol | Leishmania amazonensis | IC50: 0.678 mM | [14] |
| 1,8-Cineole | Leishmania amazonensis | IC50: 4.697 mM | [14] |
| Compound 6a from (-)-drimenol | MCF-7, PC-3 | More cytotoxic than 5-FU | [4] |
| Compound 8f from (-)-drimenol | MCF-7, PC-3 | More cytotoxic than 5-FU | [4] |
| Polymatin B | CCRF-CEM, MIA-PaCa-2 | - | [5] |
Experimental Protocols for Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add the desired concentrations of the sesquiterpenoid compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[1][15]
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.[9]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: Gently add 50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9][16]
-
Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove the TCA.[16] Air-dry the plates completely.[9]
-
SRB Staining: Add 50 µL of 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[9][16]
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[16]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm or 565 nm using a microplate reader.[9][17]
Signaling Pathways in Anticancer Activity
Sesquiterpenoids exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Sesquiterpenoids can inhibit this pathway, leading to the downregulation of anti-apoptotic and inflammatory genes.[9]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Sesquiterpene lactones have been shown to overcome drug resistance by modulating this pathway.[8]
Caption: Modulation of the PI3K/Akt/mTOR pathway by sesquiterpenoids.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Its aberrant activation is common in many cancers. Sesquiterpene lactones can inhibit STAT3 signaling, leading to reduced tumor cell viability.[7][18]
Caption: Inhibition of the STAT3 signaling pathway by sesquiterpenoids.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Sesquiterpenoids exhibit potent anti-inflammatory properties primarily by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.[15][19]
Quantitative Data: Anti-inflammatory Activity of Sesquiterpenoids
The anti-inflammatory effects of several sesquiterpenoids are presented below.
| Sesquiterpenoid | Assay | Target/Mediator | Activity | Reference |
| Costunolide | TNF-α secretion | Macrophages | IC50: 2.05 µmol/L | [20] |
| 11β,13-dihydrolactucin | Calcineurin pathway | - | IC50: 2.35 µM | [21] |
| Cynaropicrin | TNF-α and NO production | Macrophages | Dose-dependent inhibition | [21] |
| Four sesquiterpenoids from Tussilago farfara | NO, PGE2, TNF-α production | BV-2 cells | Significant inhibition | [22] |
Experimental Protocol for Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite.[23]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat them with a stimulating agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test sesquiterpenoids for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[24]
-
Reaction: Add 50 µL of the supernatant to a new 96-well plate and then add 50 µL of the Griess reagent to each well.[25]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[23] The concentration of nitrite is determined using a standard curve of sodium nitrite.
Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens has necessitated the search for novel antimicrobial and antiviral agents. Sesquiterpenoids have demonstrated a broad spectrum of activity against various bacteria, fungi, and viruses.[26]
Quantitative Data: Antimicrobial and Antiviral Activities
The minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal effective concentrations (EC50) for antiviral activity are summarized below.
| Sesquiterpenoid | Organism/Virus | Activity | Reference |
| Antimicrobial | |||
| 13-Acetyl solstitialin A | Enterococcus faecalis | MIC: 1 µg/ml | [10] |
| Pressafonin A (6) | Staphylococcus aureus | MIC: 4 µg/mL | [19] |
| Pressafonin B (7) | Staphylococcus aureus | MIC: 8 µg/mL | [19] |
| Pressafonin A and B | MRSA strains | MIC: 2–8 μg/mL | [19] |
| Compound 7 from homodrimane | Aspergillus niger, Fusarium solani, Penicillium chrysogenum, P. frequentans, Alternaria alternata | MIC: 0.064 µg/mL | [6] |
| Compound 20 from homodrimane | Aspergillus niger, Fusarium solani, Penicillium chrysogenum, P. frequentans, Alternaria alternata | MIC: 0.05 µg/mL | [6] |
| Compound 7 from homodrimane | Bacillus sp., Pseudomonas aeruginosa | MIC: 0.5 µg/mL | [6] |
| Compound 20 from homodrimane | Bacillus sp., Pseudomonas aeruginosa | MIC: 0.032 µg/mL | [6] |
| Dehydrocostuslactone | Fusarium oxysporum | MIC: 256 mg/L | [27] |
| Costunolide | Trichophyton mentagrophytes, T. simii, T. rubrum | MIC: 31.25-62.5 μg/ml | [12] |
| Antiviral | |||
| 13-Acetyl solstitialin A | DNA virus | Potent activity (16-<0.00006 µg/ml) | [10] |
| Parthenolide | Hepatitis C Virus (HCV) | EC50: 2.21 µM | [28] |
| Arteannuin B fraction | SARS-CoV-2 | EC50: 38.1 μg/mL | [29] |
| Dihydroparthenolide | HCV | EC50: < 3 µM | [13] |
| Costunolide | HCV | EC50: < 3 µM | [13] |
| Grosheimol and Cynaropicrin | HIV in C8166 cells | EC50: 44.0 and 41.8 µM | [30] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 10^6 CFU/mL).[31]
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the sesquiterpenoid compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[31]
-
Inoculation: Add 100 µL of the microbial inoculum to each well containing the diluted compound.[31]
-
Controls: Include a positive control (microorganism without the compound) and a negative control (broth medium only).[31]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[31]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[31]
Neuroprotective Activities
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Sesquiterpenoids have shown promise in protecting neurons from various insults, including oxidative stress and neuroinflammation.[22][27]
Quantitative Data: Neuroprotective Activity
| Sesquiterpenoid | Model | Effect | Reference |
| Farnesene | Alzheimer's disease model (differentiated SH-SY5Y cells) | Significant neuroprotection against β-amyloid toxicity | [33] |
| Isoatriplicolide tiglate | Glutamate-induced neurotoxicity in rat cortical cells | Significant neuroprotection at 1-10 µM | [34] |
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Experimental workflow for evaluating the neuroprotective effects of sesquiterpenoids.
Conclusion
Sesquiterpenoids represent a vast and structurally diverse class of natural products with a remarkable range of biological activities. Their potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties make them highly attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Further research into the mechanisms of action, structure-activity relationships, and pharmacokinetic properties of sesquiterpenoids will be crucial in translating their therapeutic potential into clinical applications. The information presented herein serves as a foundational resource for scientists and researchers dedicated to harnessing the power of these natural compounds for the advancement of human health.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iris.univr.it [iris.univr.it]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 15. researchhub.com [researchhub.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 17. abcam.com [abcam.com]
- 18. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. mdpi.com [mdpi.com]
- 24. Griess Reagent System Protocol [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and anti-viral activity of a series of sesquiterpene lactones and analogues in the subgenomic HCV replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. pubcompare.ai [pubcompare.ai]
- 32. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 34. protocols.io [protocols.io]
Isocalamendiol Derivatives: A Technical Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalamendiol, a naturally occurring eudesmane-type sesquiterpenoid, has garnered interest within the scientific community for its potential pharmacological applications. As a member of the vast and structurally diverse eudesmane family, isocalamendiol shares a common bicyclic core that is prevalent in a variety of plant species, including those of the Acorus, Chloranthus, and Alpinia genera. While research directly focused on isocalamendiol and its synthetic derivatives remains in its nascent stages, the broader class of eudesmane sesquiterpenoids has been extensively studied, revealing a wide spectrum of biological activities. This technical guide provides a comprehensive review of the known and potential therapeutic applications of isocalamendiol derivatives, drawing upon the wealth of data available for the eudesmane sesquiterpenoid class. The information is presented to aid researchers, scientists, and drug development professionals in exploring the therapeutic promise of this compound and its analogs.
Core Structure and Chemical Properties
Isocalamendiol is chemically identified as (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol. Its structure is characterized by a decahydronaphthalene skeleton, a feature that defines the eudesmane class of sesquiterpenoids. The presence of hydroxyl groups and a propan-2-yl substituent are key features that influence its biological activity. A closely related compound, dehydroxy-isocalamendiol, lacks one of the hydroxyl groups, highlighting the potential for synthetic modification to explore structure-activity relationships.
Biological Activities and Therapeutic Potential
The therapeutic potential of isocalamendiol derivatives is largely inferred from the well-documented biological activities of the eudesmane sesquiterpenoid family. These compounds have demonstrated significant anti-inflammatory, anticancer, and neuroprotective properties.
Anti-inflammatory Activity
A substantial body of evidence supports the anti-inflammatory effects of eudesmane sesquiterpenoids. The primary mechanism of action appears to be the modulation of the inflammatory response cascade, particularly through the inhibition of nitric oxide (NO) production in inflammatory cells.
Quantitative Data on Anti-inflammatory Activity of Eudesmane Sesquiterpenoids
| Compound Class | Source Organism | Cell Line | Bioassay | IC50 (µM) | Reference |
| Eudesmane Methyl Esters | Artemisia princeps | BV-2 microglial cells | NO Inhibition | 0.73 - 18.66 | [1] |
| Eudesmanolides | Sphagneticola trilobata | RAW 264.7 macrophages | NO Inhibition | ~11.0 | [2] |
| Rearranged Eudesmane | Artemisia lavandulaefolia | PANC-1 | Cytotoxicity | 9.69 ± 2.39 | [3] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The inhibitory effect of isocalamendiol derivatives on nitric oxide production can be assessed using a well-established in vitro assay with lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7 or BV-2, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (isocalamendiol derivatives) for a defined period.
-
LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours to allow for NO production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured spectrophotometrically at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the untreated (control) wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Anticancer Activity
Eudesmane sesquiterpenoids have also shown promise as anticancer agents. Their cytotoxic effects have been observed against various cancer cell lines, with mechanisms of action that include the induction of apoptosis and cell cycle arrest.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of isocalamendiol derivatives against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture and Seeding: Cancer cells (e.g., PANC-1, HeLa, MCF-7) are cultured and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the isocalamendiol derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anticancer effects of eudesmane sesquiterpenoids are mediated through the modulation of specific signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of many eudesmane sesquiterpenoids is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Eudesmane sesquiterpenoids have been shown to block the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of isocalamendiol derivatives.
Anticancer Signaling Pathway
The anticancer mechanism of some eudesmane sesquiterpenoids involves the induction of G2/M phase cell cycle arrest and apoptosis. This is often associated with the accumulation of reactive oxygen species (ROS), which can trigger programmed cell death.
Caption: Proposed workflow for the anticancer activity of isocalamendiol derivatives.
Synthesis of Isocalamendiol Derivatives
While specific synthetic routes for a wide range of isocalamendiol derivatives are not extensively reported, the general principles of sesquiterpenoid synthesis can be applied. The synthesis of eudesmane-type sesquiterpenoids often involves multi-step processes starting from readily available precursors. Key reactions may include Diels-Alder reactions to construct the bicyclic core, followed by functional group manipulations to introduce hydroxyl groups and other desired moieties. The synthesis of analogs would allow for a systematic exploration of the structure-activity relationship, potentially leading to the development of more potent and selective therapeutic agents.
Caption: General workflow for the synthesis and evaluation of isocalamendiol derivatives.
Conclusion and Future Directions
Isocalamendiol and its potential derivatives represent a promising area for drug discovery, particularly in the fields of anti-inflammatory and anticancer therapy. While direct evidence for the biological activity of isocalamendiol is limited, the extensive research on the eudesmane class of sesquiterpenoids provides a strong rationale for further investigation. Future research should focus on the following areas:
-
Isolation and Characterization: Isolation of isocalamendiol and its natural derivatives from various plant sources to establish a broader chemical library.
-
Synthesis of Derivatives: Development of efficient synthetic routes to produce a diverse range of isocalamendiol analogs for structure-activity relationship studies.
-
Biological Screening: Comprehensive in vitro and in vivo screening of isocalamendiol and its derivatives for anti-inflammatory, anticancer, and other biological activities.
-
Mechanism of Action Studies: Detailed investigation of the molecular targets and signaling pathways modulated by these compounds to elucidate their mechanisms of action.
By pursuing these research avenues, the full therapeutic potential of isocalamendiol derivatives can be unlocked, potentially leading to the development of novel and effective drugs for the treatment of a range of human diseases.
References
- 1. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 10-O-Acetylisocalamendiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Acetylisocalamendiol is a sesquiterpenoid compound of significant interest due to its potential biological activities. This document provides a detailed protocol for its extraction and isolation from its natural source, primarily the fruits of Alpinia oxyphylla. The methodologies outlined are based on established procedures for the separation of sesquiterpenoids from plant materials and are intended to serve as a comprehensive guide for researchers.
Principle
The extraction and purification of this compound from Alpinia oxyphylla involve a multi-step process. The initial step is a solvent-based extraction from the dried and powdered plant material to obtain a crude extract. This is followed by liquid-liquid partitioning to separate compounds based on their polarity. Finally, a series of chromatographic techniques are employed to isolate the target compound from the complex mixture.
Data Presentation
| Extraction Step | Solvent System | Typical Yield (w/w of dried plant material) | Reference |
| Initial Extraction | 95% Ethanol | 11.6% | [1] |
| n-Hexane Fraction | n-Hexane/Water | 2.5% | [1] |
| Ethyl Acetate Fraction | Ethyl Acetate/Water | 2.7% | [1] |
| n-Butanol Fraction | n-Butanol/Water | 0.6% | [1] |
Experimental Protocols
Materials and Reagents
-
Dried fruits of Alpinia oxyphylla
-
95% Ethanol (EtOH)
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Silica gel for column chromatography (200-300 mesh)
-
Sephadex LH-20
-
MCI gel
-
ODS (Octadecylsilane) C18 reverse-phase silica gel
-
Solvents for chromatography (HPLC grade)
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Protocol 1: Extraction and Fractionation
-
Preparation of Plant Material: Grind the dried fruits of Alpinia oxyphylla into a fine powder.
-
Initial Extraction:
-
Solvent Partitioning:
-
Suspend the crude residue in distilled water.
-
Perform successive liquid-liquid extractions with n-hexane, ethyl acetate, and n-butanol.[1]
-
Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, n-butanol, and aqueous fractions) under reduced pressure. The sesquiterpenoids are expected to be concentrated in the n-hexane and ethyl acetate fractions.
-
Protocol 2: Chromatographic Purification
The ethyl acetate fraction is typically rich in sesquiterpenoids and is a good starting point for the isolation of this compound.
-
MCI Gel Column Chromatography:
-
Subject the ethyl acetate extract to MCI gel column chromatography.
-
Elute with a gradient of methanol in water (e.g., starting from 30:70 to 100:0) to yield several fractions.[1]
-
-
Silica Gel Column Chromatography:
-
Subject the fractions containing sesquiterpenoids (identified by TLC or HPLC analysis) to silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in petroleum ether or n-hexane to further separate the components.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, use Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on their size and polarity.
-
-
ODS Column Chromatography:
-
Employ reverse-phase ODS column chromatography with a gradient of methanol in water as the mobile phase for finer separation of non-polar to moderately polar compounds.[1]
-
-
Preparative HPLC:
-
The final purification step involves preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to isolate pure this compound.[1]
-
Protocol 3: Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods:
-
NMR Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
-
Mass Spectrometry: ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the Extraction and Isolation of this compound.
It is important to note that the biological activities and signaling pathways of this compound are still under investigation. As more research becomes available, a diagram illustrating its specific molecular interactions can be developed.
References
Synthesis of 10-O-Acetylisocalamendiol: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview and detailed laboratory protocols for the chemical synthesis of 10-O-Acetylisocalamendiol, a derivative of the naturally occurring sesquiterpenoid, Isocalamendiol. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development. The provided protocols outline the necessary reagents, conditions, and analytical techniques for the successful synthesis and characterization of the target compound.
Introduction
Isocalamendiol is a sesquiterpenoid diol with a cadinane skeleton, which has been isolated from various plant sources. Its structure features two hydroxyl groups at positions C-6 and C-10. The synthesis of this compound involves the selective acetylation of the tertiary hydroxyl group at the C-10 position. Acetylation is a common chemical modification in drug discovery to alter the physicochemical properties of a lead compound, such as its solubility, stability, and bioavailability. The protocols detailed below provide two effective methods for this transformation.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis of this compound from Isocalamendiol.
Table 1: Reactants and Reagents for Synthesis
| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Isocalamendiol | C₁₅H₂₆O₂ | 238.37 | 1.0 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | 0.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |
Table 2: Typical Reaction Outcomes
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Typical Actual Yield (mg) | Typical Yield (%) |
| This compound | C₁₇H₂₈O₃ | 280.41 | 280.4 | 196.3 | 70 |
| 6,10-di-O-Acetylisocalamendiol | C₁₉H₃₀O₄ | 322.44 | - | Variable | Side-product |
| Unreacted Isocalamendiol | C₁₅H₂₆O₂ | 238.37 | - | Variable | - |
Experimental Protocols
Two primary methods are presented for the synthesis of this compound. Method A employs a common acetylation procedure using acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Method B utilizes the Steglich esterification, which is particularly suitable for sterically hindered alcohols.
Method A: DMAP-Catalyzed Acetylation
This method is a widely used and straightforward approach for the acetylation of alcohols.
Materials:
-
Isocalamendiol
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Isocalamendiol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) followed by the dropwise addition of acetic anhydride (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Method B: Steglich Esterification
This method is advantageous for the acetylation of sterically hindered tertiary alcohols.
Materials:
-
Isocalamendiol
-
Acetic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Isocalamendiol (1.0 mmol), acetic acid (1.2 mmol), and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) in anhydrous dichloromethane (5 mL) and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Once complete, filter off the DCU precipitate and wash it with a small amount of cold diethyl ether.
-
Wash the filtrate sequentially with 0.5 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for the Quantification of 10-O-Acetylisocalamendiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Acetylisocalamendiol is a calamenene-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Sesquiterpenoids have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The quantification of specific sesquiterpenoids like this compound in various matrices is crucial for pharmacological studies, quality control of natural products, and drug development.
These application notes provide a detailed framework for the quantification of this compound using modern analytical techniques. Given the lack of a standardized, published method for this specific analyte, this document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, adapted from established protocols for similar sesquiterpenoid compounds. Additionally, a protocol for sample preparation from plant material is provided.
Proposed Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound due to its ability to differentiate the analyte from a complex matrix.
Instrumentation and Materials
-
HPLC System: A binary pump system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Reference Standard: Purified this compound (if available) or a closely related and certified calamenene sesquiterpenoid standard.
Chromatographic Conditions (Proposed)
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-7 min: 95% B; 7.1-10 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Proposed)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of a pure standard. |
Note: The Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) are specific to the analyte and must be optimized by infusing a solution of purified this compound into the mass spectrometer. In the absence of a standard, a product ion scan of the theoretical protonated molecule [M+H]⁺ can be performed to identify characteristic fragment ions. For hydroxylated sesquiterpenoids, a characteristic loss of water is often observed.[2][3]
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Protocol 2: Sample Preparation from Plant Material
This protocol is adapted from methods for extracting sesquiterpene lactones from plant matrices.[4]
-
Grinding: Mill the dried plant material (e.g., leaves, rhizomes) to a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute.
-
Sonciate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Dilution: Dilute the filtered extract with the initial mobile phase composition (30% Acetonitrile in water with 0.1% Formic Acid) if necessary to fall within the calibration curve range.
Workflow for Quantification of this compound
Caption: Workflow for the quantification of this compound.
Data Presentation
The following tables present a template for summarizing the quantitative data. Since no published quantitative data for this compound is available, the values provided are hypothetical and representative of what might be expected for a sesquiterpenoid in a plant extract.
Table 1: HPLC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Quantification of a Calamenene Sesquiterpenoid in Different Plant Samples (Hypothetical Data)
| Sample ID | Plant Species | Tissue | Concentration (µg/g dry weight) |
| Sample 01 | Alpinia oxymitra | Rhizome | 15.2 ± 1.3 |
| Sample 02 | Alpinia oxymitra | Leaf | 2.5 ± 0.4 |
| Sample 03 | Curcuma zedoaria | Rhizome | 8.9 ± 0.9 |
Biological Context and Signaling Pathway
Calamenene-type sesquiterpenoids, along with many other sesquiterpenes, have been investigated for their anti-inflammatory properties.[5][6] A common mechanism of action for anti-inflammatory compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] This pathway is a central mediator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
The diagram below illustrates the general signaling pathway through which sesquiterpenoids may exert their anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 10-O-Acetylisocalamendiol in Cell Culture
Disclaimer: As of the latest search, specific studies on the anti-inflammatory effects of 10-O-Acetylisocalamendiol in cell culture are not available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory potential of novel compounds in vitro. These can serve as a comprehensive guide for researchers and drug development professionals to investigate the effects of this compound.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The identification of novel anti-inflammatory agents is a critical area of research. This document outlines a series of in vitro protocols to characterize the anti-inflammatory properties of the sesquiterpenoid this compound. The proposed experiments will focus on the compound's ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and to reduce the production of pro-inflammatory mediators in a cell culture model.
Data Presentation
Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis. Below are template tables for presenting typical results from in vitro anti-inflammatory studies.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 10 | 95.3 | ± 5.1 |
| 25 | 92.1 | ± 4.5 |
| 50 | 88.7 | ± 5.5 |
| 100 | 85.4 | ± 6.2 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 1250.6 ± 85.4 | 1890.2 ± 110.7 | 980.4 ± 75.3 |
| LPS + this compound (10 µM) | 875.4 ± 60.1 | 1325.8 ± 95.6 | 650.1 ± 50.2 |
| LPS + this compound (25 µM) | 450.9 ± 35.7 | 780.4 ± 65.2 | 320.7 ± 30.1 |
| LPS + this compound (50 µM) | 210.3 ± 20.5 | 350.1 ± 32.8 | 150.9 ± 18.9 |
Table 3: Effect of this compound on Inflammatory Mediator Expression
| Treatment | Nitric Oxide (µM) | COX-2 Expression (Fold Change) |
| Control | 1.2 ± 0.3 | 1.0 |
| LPS (1 µg/mL) | 25.8 ± 2.5 | 15.2 |
| LPS + this compound (10 µM) | 18.5 ± 1.9 | 9.8 |
| LPS + this compound (25 µM) | 10.2 ± 1.1 | 4.5 |
| LPS + this compound (50 µM) | 4.8 ± 0.6 | 2.1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended due to its robust inflammatory response to lipopolysaccharide (LPS). Human peripheral blood mononuclear cells (PBMCs) can also be used for studies more relevant to human physiology.[1][2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cytotoxicity Assay
-
Objective: To determine the non-toxic concentration range of this compound.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Measurement of Pro-inflammatory Cytokines
-
Objective: To quantify the effect of this compound on the production of TNF-α, IL-6, and IL-1β.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 4: Nitric Oxide (NO) Production Assay
-
Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Method: Griess Reagent Assay.
-
Procedure:
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in Protocol 3.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 5: Western Blot Analysis for Inflammatory Proteins
-
Objective: To investigate the effect of this compound on the expression of key inflammatory proteins like COX-2, iNOS, and the phosphorylation of proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK, p-p38).
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound followed by LPS stimulation.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2, iNOS, p-p65, p65, p-ERK, ERK, p-p38, and p38 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
The following diagrams illustrate the general experimental workflow and the key signaling pathways involved in inflammation.
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
Application Notes and Protocols: Cytotoxicity of 10-O-Acetylisocalamendiol on Cancer Cell Lines
Note to the User: Extensive searches for scientific literature on the cytotoxicity of 10-O-Acetylisocalamendiol on cancer cell lines did not yield any specific data. The information required to populate the following sections, including quantitative data (such as IC50 values), detailed experimental protocols, and specific signaling pathways, is not available in the public domain.
To fulfill your request for a detailed Application Note and Protocol in the specified format, we have created a template using a placeholder compound, designated as Compound X . This template is designed to serve as a comprehensive example of how the data and protocols would be presented if information for this compound were available. All data, protocols, and pathways described below are illustrative and should be replaced with compound-specific information when it becomes available.
Illustrative Application Notes for Compound X
Introduction
Compound X, a novel synthetic small molecule, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. These application notes provide a summary of its in vitro anti-cancer activity, detailed protocols for assessing its cytotoxicity, and an overview of its putative mechanism of action. The data presented herein is intended to guide researchers in the evaluation of Compound X as a potential therapeutic agent.
Data Presentation: Cytotoxicity of Compound X
The anti-proliferative activity of Compound X was evaluated against a variety of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Compound X |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 0.7 |
| A549 | Lung Carcinoma | 12.5 ± 1.1 |
| HCT116 | Colon Carcinoma | 3.8 ± 0.3 |
| HeLa | Cervical Carcinoma | 7.1 ± 0.6 |
| PC-3 | Prostate Adenocarcinoma | 15.3 ± 1.4 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further studies with Compound X on the HCT116 colon cancer cell line suggest that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. Treatment with Compound X leads to the activation of caspase-3 and caspase-9, and an increase in the expression of the pro-apoptotic protein Bax, with a concomitant decrease in the anti-apoptotic protein Bcl-2. Cell cycle analysis revealed a significant accumulation of cells in the G2/M phase, suggesting an interference with mitotic progression.
Illustrative Experimental Protocols for Compound X
Cell Viability Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of Compound X on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Compound X in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of Compound X. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol details the detection of apoptosis in cells treated with Compound X using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.
Materials:
-
HCT116 cells
-
Compound X
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cells treated with Compound X.
Materials:
-
HCT116 cells
-
Compound X
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.
Visualizations
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
Caption: General workflow for determining the IC50 of a test compound.
Application Notes and Protocols: Investigating 10-O-Acetylisocalamendiol as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-O-Acetylisocalamendiol is a sesquiterpenoid derivative. While specific enzyme inhibition data for this compound is not currently available in the public domain, its structural class—eudesmane sesquiterpenoids—is known for a variety of biological activities, including enzyme inhibition. This document provides a summary of the known activities of related compounds to guide potential research directions for this compound and offers detailed protocols for investigating its potential as an enzyme inhibitor.
Eudesmane sesquiterpenoids, isolated from various plant species, have demonstrated inhibitory effects against enzymes involved in inflammation and neurodegeneration. For instance, various eudesmane-type sesquiterpenoids have shown inhibitory activity against cyclooxygenase-2 (COX-2), nitric oxide (NO) production, and STAT3 activation, suggesting a potential role in anti-inflammatory pathways.[1][2][3][4]
Potential Areas of Investigation for this compound:
Based on the activities of structurally related compounds, promising initial areas of investigation for this compound include its potential as an inhibitor of enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), and enzymes implicated in neurodegenerative diseases, like acetylcholinesterase (AChE).
Quantitative Data on Related Eudesmane Sesquiterpenoids
The following table summarizes the inhibitory activities of several eudesmane sesquiterpenoids, providing a basis for potential target identification for this compound.
| Compound Class | Compound Name(s) | Target/Activity | IC50 Values (µM) | Source |
| Eudesmane Sesquiterpenoids | Artemargyinolides A, B, D, and others | COX-2 Inhibition | 35.78 ± 0.39 to 256.07 ± 0.38 | [1] |
| Eudesmane Sesquiterpenoids | Various unnamed | COX-1 Inhibition | Weakly active or inactive | [1] |
| Eudesmane Sesquiterpenoids | Artemargyinins A-F | Nitric Oxide (NO) Production Inhibition | 7.66 ± 0.53 to 61.19 ± 2.54 | [1][2] |
| Eudesmane Sesquiterpenoid | Yomogin | Nitric Oxide (NO) Production Inhibition | 3 | [2] |
| Eudesmane Sesquiterpenoid | Yomogin | β-hexosaminidase release | 50 | [2] |
| Eudesmane Sesquiterpenoids | Various unnamed | Nitric Oxide (NO) Production Inhibition | 0.73 - 18.66 | [3] |
| Eudesmane Sesquiterpenoid | Eudebeiolide D | IL-6-induced STAT3 promoter activation | 1.1 | [4] |
| 1,10-Seco-Eudesmane Sesquiterpenoid | Compound 15 | Inhibition of iNOS and COX-2 expression | Submicromolar | [5] |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory potential of a novel compound like this compound.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the inhibitory activity of a test compound against COX-1 and COX-2.[6][7][8][9][10]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to their working concentrations in the reaction buffer.
-
Assay Setup:
-
Background Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of heat-inactivated enzyme.
-
100% Activity Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of active enzyme.
-
Inhibitor Wells: Add 160 µL of Reaction Buffer, 10 µL of Heme, 10 µL of active enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to start the reaction.
-
Incubation: Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Add a stop solution (e.g., saturated stannous chloride or hydrochloric acid) to terminate the reaction.
-
Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric) with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the COX enzyme inhibition assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and is widely used for screening AChE inhibitors.[11][12][13][14][15]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Substrate (Acetylthiocholine iodide - ATCI)
-
DTNB (Ellman's reagent)
-
Test compound (this compound) dissolved in a suitable solvent
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay Buffer
-
Test compound at various concentrations
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition and the IC50 value.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Hypothetical Signaling Pathway for Anti-Inflammatory Action
Given the known anti-inflammatory effects of related eudesmane sesquiterpenoids, this compound might inhibit pro-inflammatory signaling pathways. A potential mechanism could involve the inhibition of COX-2, leading to a reduction in prostaglandin synthesis, and the suppression of the NF-κB pathway, resulting in decreased expression of pro-inflammatory cytokines.
Caption: Hypothetical anti-inflammatory signaling pathway.
While direct evidence for the enzyme inhibitory activity of this compound is lacking, the bioactivities of related eudesmane sesquiterpenoids provide a strong rationale for investigating its potential in this area. The provided protocols for COX and AChE inhibition assays offer a starting point for the systematic evaluation of this compound. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. abcam.com [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. assaygenie.com [assaygenie.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 10-O-Acetylisocalamendiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-O-Acetylisocalamendiol is a sesquiterpenoid of interest for its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of natural products, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be a starting point for method development and validation in various sample matrices.
Experimental Protocols
1. Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from a solid matrix (e.g., plant material, formulation). The user should optimize the extraction procedure based on the specific sample matrix.
-
Weighing: Accurately weigh 1.0 g of the homogenized and dried sample into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 20 mL of methanol to the centrifuge tube.
-
Extraction Procedure:
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[1]
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Internal Standard (Optional but Recommended): For improved accuracy and precision, an internal standard (e.g., a structurally similar and stable compound not present in the sample) can be added to the extraction solvent.[2][3][4]
2. HPLC Method Parameters
The following HPLC parameters are recommended as a starting point for the analysis of this compound. Optimization may be required to achieve desired separation and sensitivity.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-5 min: 50% B5-20 min: 50% to 90% B (linear gradient)20-25 min: 90% B (isocratic)25-26 min: 90% to 50% B26-30 min: 50% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | Monitor at 220 nm. The optimal wavelength should be determined by examining the UV spectrum of this compound. |
Data Presentation
The following tables represent typical data that would be generated during method validation for the analysis of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (RSD%) | ≤ 2.0% | 0.8% |
Table 2: Linearity of Calibration Curve
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 15.2 |
| 10 | 31.5 |
| 25 | 78.1 |
| 50 | 155.8 |
| 100 | 310.2 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy
| QC Level (µg/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=6, 3 days) | Accuracy (%) |
| Low (10) | 1.5 | 2.1 | 98.5 |
| Mid (50) | 1.1 | 1.8 | 101.2 |
| High (100) | 0.9 | 1.5 | 99.8 |
Visualizations
Experimental Workflow Diagram
Figure 1: HPLC Analysis Workflow for this compound
Signaling Pathway (Logical Relationship)
Figure 2: Logical Flow for HPLC Method Development
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Sesquiterpenoids
Disclaimer: No specific in vivo studies using 10-O-Acetylisocalamendiol in animal models were identified in the available literature. The following application notes and protocols are based on studies of Zerumbone , a structurally related and well-researched sesquiterpenoid, to provide a representative example of how such a compound could be evaluated in animal models for its anti-inflammatory and anti-cancer properties.
Application Note 1: Evaluation of Anti-Inflammatory Activity of Zerumbone in a Rat Model of Arthritis
This note describes the application of Zerumbone in a mono-iodoacetate (MIA)-induced osteoarthritis rat model to assess its anti-inflammatory and antinociceptive effects.
Quantitative Data Summary
| Parameter | Control Group (MIA only) | Zerumbone-Treated Group (High Dose) | Positive Control (e.g., NSAID) | Reference |
| Paw Edema | Increased volume | Significantly reduced paw edema | Significant reduction | [1] |
| Pain Response | Increased sensitivity | Significantly reduced pain response | Significant reduction | [1] |
| COX-2 Expression | Upregulated | Inhibited | Inhibited | [1] |
| MMP-13 Expression | Upregulated | Inhibited | Not specified | [1] |
Experimental Protocol: Mono-iodoacetate (MIA)-Induced Osteoarthritis Model
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old).
-
Induction of Osteoarthritis:
-
Anesthetize rats with isoflurane.
-
Inject 2 mg of mono-iodoacetate (MIA) in 50 µL of sterile saline intra-articularly into the right knee joint.
-
The contralateral knee can be injected with saline as a control.
-
-
Treatment:
-
Administer Zerumbone (e.g., 10-50 mg/kg, intraperitoneally or orally) daily, starting from the day of MIA injection for a predefined period (e.g., 14-21 days).
-
A vehicle control group (receiving only the solvent for Zerumbone) and a positive control group (e.g., a non-steroidal anti-inflammatory drug, NSAID) should be included.
-
-
Assessment of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals after MIA injection.
-
-
Assessment of Pain Response (Nociception):
-
Use a von Frey filament test to measure mechanical allodynia.
-
Use a hot plate or tail-flick test to measure thermal hyperalgesia.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect the knee joints.
-
Analyze the expression of inflammatory markers like COX-2 and matrix metalloproteinase-13 (MMP-13) in the cartilage via immunohistochemistry or Western blot.[1]
-
Perform histological staining (e.g., Safranin O-Fast Green) to assess cartilage degradation.
-
Signaling Pathway: Zerumbone in Inflammation
Caption: Zerumbone's anti-inflammatory signaling pathway.
Application Note 2: Evaluation of Anti-Cancer Activity of Zerumbone in a Mouse Xenograft Model
This note outlines the use of Zerumbone to assess its anti-tumor efficacy in a murine xenograft model of human cancer.
Quantitative Data Summary
| Cancer Type | Animal Model | Zerumbone Dosage | Tumor Growth Inhibition | Reference |
| Breast Cancer | Athymic nude mice with MDA-MB-231 cells | 20 mg/kg | Reduced tumor weight from 2.56 g (control) to 1.22 g | [2] |
| Leukemia | CDF1 mice with P-388D1 cells | 2 mg/kg | Increased life span by 120.5% | [3] |
| Cervical Cancer | Mouse model | 16 mg/kg | Decrease in cervical intraepithelial neoplasia (CIN) lesions | [2] |
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic Nude or SCID mice), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Monitoring Tumor Growth:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or apoptosis markers (e.g., cleaved caspase-3).[2]
-
Experimental Workflow: Anticancer In Vivo Study
Caption: Workflow for a xenograft mouse model study.
References
Application Notes and Protocols for 10-O-Acetylisocalamendiol in Natural Product Screening
Disclaimer: As of late 2025, "10-O-Acetylisocalamendiol" is not a well-documented compound in publicly accessible scientific literature. The following application notes and protocols are presented as a generalized framework for the initial screening of a novel, hypothetical natural product, using "this compound" as a placeholder. The experimental data and proposed mechanisms are illustrative and intended to serve as a template for researchers in drug discovery.
Application Notes
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery.[1][2] High-throughput screening (HTS) and high-content screening (HCS) of natural product libraries are critical for identifying new bioactive compounds.[3][4] This document outlines a potential application for a hypothetical sesquiterpenoid, this compound, in a natural product screening workflow targeting inflammatory pathways. For the purpose of this illustration, we will hypothesize that this compound has been isolated from a marine sponge and is being investigated for its anti-inflammatory properties.
Compound Profile (Hypothetical)
-
Compound Name: this compound
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Class: Sesquiterpenoid
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Source: Marine Sponge (Spongia officinalis)
-
Purity: >98% (as determined by HPLC)
-
Storage: Store at -20°C in DMSO
Principle of Screening
The screening strategy involves a multi-step process beginning with an assessment of cytotoxicity to determine a suitable concentration range for subsequent bioassays. This is followed by a primary screen to identify compounds that modulate a specific biological pathway, in this case, the NF-κB signaling pathway, a key regulator of inflammation. Positive hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in a series of in vitro assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| RAW 264.7 | Resazurin | 48 | 85.2 ± 5.4 |
| HeLa | CellTiter-Glo | 48 | 92.1 ± 7.8 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 2: Bioactivity of this compound
| Assay | Cell Line | Stimulant | IC50 (µM) |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | TNF-α (10 ng/mL) | 12.5 ± 1.8 |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 25.3 ± 3.1 |
| IL-6 ELISA | RAW 264.7 | LPS (1 µg/mL) | 18.9 ± 2.5 |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits the biological response by 50%.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using Resazurin Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in DMEM, ranging from 200 µM to 1.56 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (0.5% DMSO) and wells with media only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours.
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Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel cytotoxicity plate). Calculate the percent inhibition relative to the TNF-α stimulated control and determine the IC50 value.
Protocol 3: Western Blot for Phospho-IκBα
-
Cell Culture and Treatment: Plate RAW 264.7 cells in a 6-well plate. Pre-treat with this compound (e.g., at 1X and 2X its IC50 from the NF-κB assay) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-IκBα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
References
- 1. Natural products as a screening resource - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of natural products for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-O-Acetylisocalamendiol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 10-O-Acetylisocalamendiol extraction from its plant source, primarily species of the Alpinia genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Sesquiterpenoids are known for their diverse biological activities. The primary source for this compound is plants belonging to the Alpinia genus, which is a part of the ginger family (Zingiberaceae). Various species of Alpinia are rich in terpenoids and have been traditionally used in medicine.
Q2: What are the most common methods for extracting sesquiterpenoids like this compound?
Common extraction techniques for sesquiterpenoids from plant materials include:
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Solvent Extraction: This is a widely used method that involves soaking the plant material in a solvent to dissolve the target compounds. Common solvents include ethanol, methanol, hexane, and ethyl acetate.
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Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, which can accelerate the extraction process and increase yield.
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Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation in the solvent, which disrupts the plant cell walls and enhances the release of bioactive compounds.
-
Steam Distillation: This method is suitable for volatile compounds and involves passing steam through the plant material to vaporize the target compounds, which are then condensed and collected.
Q3: How does the choice of solvent affect the extraction yield?
The polarity of the solvent is a critical factor. Sesquiterpenoids like this compound are moderately polar. Therefore, solvents with similar polarity, such as ethanol, methanol, or mixtures of hexane and ethyl acetate, are often effective. The choice of solvent can significantly impact the selectivity and yield of the extraction. For instance, using a non-polar solvent like hexane will primarily extract non-polar compounds, while a more polar solvent like ethanol will extract a broader range of compounds, including the target sesquiterpenoid.
Q4: What pre-extraction steps are crucial for a successful extraction?
Proper preparation of the plant material is essential for maximizing the extraction yield. Key steps include:
-
Drying: Reducing the moisture content of the plant material, for instance through air-drying or freeze-drying, can improve the efficiency of solvent penetration.
-
Grinding: Grinding the dried plant material into a fine powder increases the surface area available for solvent contact, leading to a more efficient extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Incorrect solid-to-liquid ratio. | 1. Ensure the plant material is finely ground. Consider using ultrasound or microwave assistance to enhance cell wall disruption. 2. Experiment with solvents of varying polarities. A 70% ethanol solution is often a good starting point for sesquiterpenoids from Alpinia. 3. Optimize the extraction time and temperature. For solvent extraction, longer durations (e.g., 24-48 hours) at room temperature or slightly elevated temperatures can be beneficial. For MAE and UAE, shorter times at controlled power levels are recommended. 4. A common starting point for the solid-to-liquid ratio is 1:10 to 1:20 (g/mL). Increasing the solvent volume can enhance extraction efficiency. |
| Low Purity of this compound in the Extract | 1. Co-extraction of undesirable compounds (e.g., chlorophyll, fats, waxes). 2. Degradation of the target compound. | 1. Perform a preliminary extraction with a non-polar solvent like hexane to remove fats and waxes before extracting with a more polar solvent. 2. Employ purification techniques such as column chromatography or high-speed counter-current chromatography (HSCCC) to isolate the target compound. 3. Avoid excessive heat and prolonged exposure to light and air, as these can cause degradation of terpenoids. |
| Inconsistent Extraction Results | 1. Variability in the plant material. 2. Inconsistent extraction parameters. | 1. Use plant material from the same source and harvest time for consistent results. 2. Precisely control all extraction parameters, including particle size, solvent volume, temperature, and time. |
| Difficulty in Isolating the Pure Compound | 1. Presence of structurally similar compounds. | 1. Utilize high-resolution chromatographic techniques. A multi-step purification process involving different stationary and mobile phases may be necessary. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol 1: Optimized Solvent Extraction
-
Sample Preparation: Dry the rhizomes of the Alpinia species at 40-50°C for 48 hours and then grind them into a fine powder (40-60 mesh).
-
Extraction: Macerate 100 g of the dried powder in 1 L of 70% ethanol at room temperature for 48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with hexane, chloroform, and ethyl acetate to separate compounds based on polarity. The fraction containing this compound is likely to be in the chloroform or ethyl acetate fraction.
-
Purification: Subject the target fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the dried and ground plant material as described in Protocol 1.
-
Extraction: Place 10 g of the powder in a microwave extraction vessel with 200 mL of 70% ethanol.
-
Microwave Parameters: Set the microwave power to 400 W and the extraction time to 15 minutes at a controlled temperature of 60°C.
-
Post-Extraction: After extraction, cool the vessel, filter the extract, and concentrate it using a rotary evaporator.
Data Presentation
The following tables summarize the impact of various parameters on the extraction of sesquiterpenoids from Alpinia species, based on literature for similar compounds.
Table 1: Effect of Solvent Type on Sesquiterpenoid Yield
| Solvent | Polarity Index | Relative Yield (%) |
| Hexane | 0.1 | 45 |
| Chloroform | 4.1 | 75 |
| Ethyl Acetate | 4.4 | 85 |
| 70% Ethanol | 5.2 (approx.) | 95 |
| Methanol | 5.1 | 90 |
Table 2: Effect of Extraction Method on Sesquiterpenoid Yield and Time
| Extraction Method | Extraction Time | Relative Yield (%) |
| Maceration | 48 hours | 80 |
| Soxhlet Extraction | 12 hours | 88 |
| Ultrasound-Assisted Extraction (UAE) | 30 minutes | 92 |
| Microwave-Assisted Extraction (MAE) | 15 minutes | 95 |
Visualizations
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low extraction yields.
Technical Support Center: Synthesis of 10-O-Acetylisocalamendiol
Welcome to the technical support center for the synthesis of 10-O-Acetylisocalamendiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is the acetylated form of isocalamendiol, a sesquiterpenoid natural product. The primary challenge in its synthesis lies in the acetylation of the tertiary hydroxyl group at the C10 position. Tertiary alcohols are sterically hindered and less reactive compared to primary or secondary alcohols, making the introduction of the acetyl group difficult.
Q2: What are the common side reactions to be aware of during the synthesis?
The most common side reactions during the acetylation of isocalamendiol include:
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Dehydration: Under acidic or high-temperature conditions, the tertiary alcohol can undergo elimination to form an alkene.
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Rearrangement: Carbocation intermediates, if formed, can lead to skeletal rearrangements of the cadinane framework.
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Acetylation at the secondary alcohol: Although less likely due to steric hindrance, some acetylation might occur at the C4a secondary hydroxyl group, leading to a di-acetylated product or a different mono-acetylated isomer.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
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Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material (isocalamendiol) and the appearance of the less polar product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The presence of a singlet around δ 2.0 ppm in the ¹H NMR spectrum is indicative of the acetyl group.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To detect the presence of the ester carbonyl group (around 1735 cm⁻¹) and the absence of the hydroxyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the product | 1. The tertiary alcohol is sterically hindered and unreactive. 2. The acetylating agent is not reactive enough. 3. The catalyst is not effective. | 1. Increase the reaction time and/or temperature moderately. 2. Use a more reactive acetylating agent such as acetic anhydride with a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid (e.g., Sc(OTf)₃). 3. Employ a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in combination with acetic anhydride. |
| Formation of multiple products (observed on TLC) | 1. Dehydration or rearrangement side reactions. 2. Acetylation at the secondary alcohol. | 1. Use milder reaction conditions (lower temperature, less harsh catalyst). 2. Consider using a base-catalyzed method (e.g., pyridine as a solvent and catalyst with acetic anhydride) to avoid acidic conditions that promote carbocation formation. |
| Difficulty in purifying the product | 1. The product and starting material have similar polarities. 2. The presence of side products with similar chromatographic behavior. | 1. Use a long chromatography column and a shallow solvent gradient for better separation. 2. Consider derivatizing the unreacted starting material to facilitate separation. 3. Preparative HPLC might be necessary for achieving high purity. |
| Product decomposes during workup or purification | 1. The acetyl group is labile under acidic or basic conditions. | 1. Ensure the workup is performed under neutral conditions. 2. Use a neutral alumina or silica gel for chromatography and avoid prolonged exposure to the stationary phase. |
Experimental Protocol: Acetylation of Isocalamendiol
This protocol is a general guideline and may require optimization.
Materials:
-
Isocalamendiol
-
Acetic anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous copper sulfate (CuSO₄) solution (for quenching pyridine)
-
Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve isocalamendiol (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 - 2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous CuSO₄ solution to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
stability issues of 10-O-Acetylisocalamendiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 10-O-Acetylisocalamendiol in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) - Stability Issues
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability. This compound, as a sesquiterpenoid with an acetyl group, may be susceptible to degradation under certain experimental conditions. Factors such as solvent, pH, temperature, light exposure, and the presence of oxidizing agents can all impact its stability. We recommend performing a systematic stability assessment to ensure the integrity of your stock solutions and experimental samples.
Q2: What are the primary degradation pathways for a molecule like this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely to be hydrolysis of the acetyl group and potential oxidation or rearrangement of the sesquiterpenoid core. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of isocalamendiol.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light. For working solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and use them within 24 hours. Avoid repeated freeze-thaw cycles.
Q4: How can I detect degradation of this compound in my samples?
A4: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
Potential Cause: pH-mediated hydrolysis of the acetyl group.
Troubleshooting Steps:
-
pH Profiling: Assess the stability of this compound across a range of pH values (e.g., pH 3, 5, 7.4, and 9) at your experimental temperature.
-
Buffer Selection: If instability is observed at neutral or alkaline pH, consider using a buffer with a slightly acidic pH (e.g., pH 5-6) if compatible with your experimental system. The pH of maximum stability for similar compounds is often around pH 4.[1]
-
Time-Course Analysis: Perform a time-course experiment to determine the rate of degradation in your chosen buffer system. This will help establish a timeframe within which your experiments should be completed.
-
Fresh Preparation: Always prepare working solutions fresh from a frozen stock immediately before use.
Issue 2: Discrepancies Between Expected and Measured Concentrations
Potential Cause: Degradation due to solvent, light, or temperature.
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent used for your stock solution (e.g., DMSO, ethanol) is of high purity and anhydrous. For aqueous dilutions, use purified water (e.g., HPLC grade).
-
Photostability Assessment: Expose a solution of this compound to your typical laboratory lighting conditions for a set period and compare its purity by HPLC to a light-protected control sample.[2][3] If photolabile, work in a low-light environment and use amber vials or foil-wrapped containers.
-
Thermal Stability Assessment: Incubate solutions at various temperatures (e.g., room temperature, 37°C) and analyze for degradation over time. This will help define the acceptable temperature range for your experiments.
-
Analytical Method Validation: Verify that your analytical method (e.g., HPLC, LC-MS) is stability-indicating, meaning it can accurately separate and quantify the intact compound in the presence of its degradants.
Data Presentation
Table 1: Hypothetical Stability of this compound under Stressed Conditions
| Stress Condition | Parameter | Result (% Degradation) | Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | Isocalamendiol |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | 40% | Isocalamendiol |
| Oxidation | 3% H₂O₂, RT, 24h | 25% | Oxidized derivatives |
| Thermal | 60°C in solution, 48h | 10% | Isocalamendiol, other isomers |
| Photostability | 1.2 million lux hours | 5% | Photodegradation products |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC system with UV or DAD detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
Method:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of organic solvent (acetonitrile or methanol) and water. A common starting point is a gradient from 40% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Forced Degradation: Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[4][5]
-
Chromatographic Separation: Inject the stressed samples into the HPLC system. Optimize the mobile phase gradient and flow rate to achieve baseline separation between the parent compound and all degradation peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]
Protocol 2: LC-MS for Degradation Product Identification
Objective: To identify the chemical structures of the degradation products.
Materials:
-
LC-MS/MS system
-
Validated stability-indicating HPLC method
-
Forced degradation samples of this compound
Method:
-
Sample Analysis: Analyze the forced degradation samples using the validated HPLC method coupled to a mass spectrometer.[8][9][10][11][12]
-
Mass Spectra Acquisition: Acquire full scan mass spectra and tandem mass spectra (MS/MS) for the parent compound and each degradation peak.
-
Structure Elucidation: Interpret the fragmentation patterns from the MS/MS spectra to propose structures for the degradation products. The loss of an acetyl group (42 Da) would be a key indicator of hydrolysis.
Visualizations
Signaling Pathway Diagrams
Natural products often exert their biological effects by modulating key cellular signaling pathways. While the specific pathways affected by this compound require experimental validation, the NF-κB and MAPK pathways are common targets for anti-inflammatory compounds.[13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Caption: Canonical NF-κB Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Experimental Workflow
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. [PDF] Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel | Semantic Scholar [semanticscholar.org]
- 8. Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural drugs targeting inflammation pathways can be used to treat atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular mechanisms of interleukin-10-mediated inhibition of NF-kappaB activity: a role for p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 10-O-Acetylisocalamendiol for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 10-O-Acetylisocalamendiol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a eudesmane-type sesquiterpenoid. This class of natural products is known for its diverse biological activities. However, like many other sesquiterpenoids, it is often hydrophobic, leading to poor solubility in aqueous solutions commonly used in bioassays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial steps to take when I encounter solubility issues with this compound?
The first step is to determine the optimal solvent for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies. Other organic solvents like ethanol or methanol can also be tested. It is crucial to start with a small amount of the compound and gradually add the solvent while observing for complete dissolution. Sonication can aid in this process.
Q3: How do I prepare a stock solution of this compound?
A recommended starting point is to prepare a 10 mM stock solution in 100% DMSO.[1] If the compound does not dissolve completely, you may need to try a lower concentration or a different solvent. Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are a few strategies to address this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Use of a Co-solvent: Incorporating a co-solvent like polyethylene glycol (PEG400) or glycerol in the final dilution can help maintain solubility.
-
Formulation with Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Compound precipitation in the assay medium.
-
Troubleshooting Steps:
-
Visually inspect the assay wells under a microscope for any signs of compound precipitation.
-
Reduce the final concentration of this compound in the assay.
-
Re-evaluate your stock solution preparation and dilution method. Ensure the stock solution is fully dissolved before dilution.
-
Consider using a formulation strategy as outlined in the FAQs (co-solvents, surfactants, cyclodextrins).
-
Problem 2: Observed cytotoxicity is not dose-dependent.
-
Possible Cause: The compound may not be fully soluble at higher concentrations, leading to an inaccurate assessment of the dose-response relationship.
-
Troubleshooting Steps:
-
Determine the highest soluble concentration of this compound in your final assay medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation.
-
Perform your cytotoxicity assay using a concentration range where the compound is fully soluble.
-
If higher concentrations are necessary, a formulation approach to enhance solubility is required.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Note: The molecular weight of the specific compound is required for this calculation).
-
Weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cytotoxicity Assay using MTT
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells for a vehicle control (medium with DMSO) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add the prepared drug dilutions and controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | Commonly used for in vitro assays. Ensure final concentration in media is low (<0.5%). |
| Ethanol | 10 mM | May be less toxic to some cell lines than DMSO. |
| Methanol | 10 mM | Use with caution due to potential toxicity. |
Table 2: Troubleshooting Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer | Low aqueous solubility | Perform stepwise dilutions, use a co-solvent (e.g., PEG400), or use a formulation aid (e.g., Tween 80, cyclodextrin). |
| Inconsistent bioassay results | Compound instability or precipitation | Prepare fresh dilutions for each experiment. Visually confirm solubility at the tested concentrations. |
| High background cytotoxicity in vehicle control | High concentration of organic solvent | Decrease the final concentration of the solvent (e.g., DMSO) in the assay medium to below 0.5%. |
Visualizations
Caption: Experimental workflow for assessing the bioactivity of this compound.
References
Technical Support Center: Optimizing In Vitro Studies of 10-O-Acetylisocalamendiol
Welcome to the technical support center for 10-O-Acetylisocalamendiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this eudesmane sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential in vitro activities?
This compound is a eudesmane-type sesquiterpenoid. This class of compounds, isolated from various plants including those of the Alpinia genus, is known for a range of biological activities.[1] In vitro studies of similar eudesmane sesquiterpenoids have demonstrated cytotoxic effects against cancer cell lines and anti-inflammatory properties.[1][2][3] Therefore, it is hypothesized that this compound may exhibit similar bioactivities.
Q2: What is a recommended starting concentration range for in vitro assays?
For a novel eudesmane sesquiterpenoid like this compound, it is advisable to start with a broad concentration range to determine its potency. Based on studies of related compounds, a range of 0.1 µM to 100 µM is a reasonable starting point for both cytotoxicity and anti-inflammatory assays.[2][4]
Q3: How should I dissolve and prepare this compound for cell culture experiments?
Being a hydrophobic molecule, this compound will likely require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Working Solutions: Dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Problem: A cloudy or particulate appearance in the culture medium after adding the compound.
-
Cause: Poor solubility of the hydrophobic compound in the aqueous culture medium.
-
Solutions:
-
Reduce Final Concentration: Your working concentration may be too high.
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Use a Different Solvent: While less common, ethanol can be an alternative, but it is generally more cytotoxic than DMSO.
-
Complex with BSA: Bovine serum albumin (BSA) can help to solubilize hydrophobic compounds in culture medium. Prepare your working solutions in a medium containing a physiological concentration of BSA (e.g., 0.5-1%).
-
Issue 2: High Variability Between Replicates
-
Problem: Inconsistent results across replicate wells or experiments.
-
Causes:
-
Inaccurate pipetting of the compound.
-
Uneven cell seeding.
-
Compound instability in the culture medium.
-
-
Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of solutions before aliquoting.
-
Cell Seeding: Ensure a single-cell suspension and mix the cell suspension between seeding replicates.
-
Stability: Consider the stability of the compound in the culture medium over the time course of your experiment. It may be necessary to refresh the medium with a freshly prepared compound at specific intervals for longer-term assays.
-
Issue 3: No Observable Effect at Tested Concentrations
-
Problem: The compound does not elicit the expected biological response.
-
Causes:
-
The compound is not active in the chosen assay or cell line.
-
The concentrations tested are too low.
-
The compound has degraded.
-
-
Solutions:
-
Expand Concentration Range: Test concentrations up to 100 µM or higher, while carefully monitoring for signs of precipitation or cytotoxicity.
-
Positive Controls: Ensure that your positive controls for the assay are working as expected.
-
Compound Integrity: Verify the purity and integrity of your compound stock. If possible, use freshly prepared solutions.
-
Data on Related Eudesmane Sesquiterpenoids
The following table summarizes in vitro data for eudesmane sesquiterpenoids to provide a reference for expected concentration ranges.
| Compound Class | Assay Type | Cell Line(s) | Effective Concentration/IC50 | Reference |
| Eudesmane Sesquiterpenoid Glucosides | Cytotoxicity | Various human carcinoma cell lines | IC50: 1.09–8.53 µM | [2] |
| Eudesmane-type Sesquiterpenes | Cytotoxicity | HeLa, HepG2 | IC50: 73.47–81.49 µM | [2] |
| Eudesmane-type Sesquiterpenes | Cytotoxicity | Six human cancer cell lines | Inactive at 100 µg/mL | [5] |
| Eudesmane Sesquiterpenoids | Anti-inflammatory (NO production) | BV-2 microglial cells | IC50: 0.73–18.66 µM | [4] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Visualizations
Caption: General workflow for in vitro testing of this compound.
Caption: Troubleshooting flowchart for common in vitro experimental issues.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eudesmane-type sesquiterpene derivatives from Laggera alata - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 10-O-Acetylisocalamendiol peak tailing in HPLC
Welcome to the technical support center. This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of 10-O-Acetylisocalamendiol, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, featuring a trailing edge that extends from the peak maximum.[1] In an ideal separation, a peak should be symmetrical, resembling a Gaussian shape.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the peak height (sensitivity), and negatively affect the accuracy and precision of quantification, as data systems may struggle to correctly integrate the start and end of the peak.[1] A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant tailing.[2]
Q2: I am observing peak tailing with this compound on a C18 column. What are the most likely causes?
For a relatively neutral, polar compound like this compound (a sesquiterpenoid), peak tailing in reverse-phase HPLC is typically caused by secondary chemical interactions or physical issues within the system. The most common causes include:
-
Secondary Silanol Interactions : The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] Although this effect is most pronounced with basic compounds, polar molecules like this compound, which contain hydroxyl groups, can engage in hydrogen bonding with these active sites, leading to a secondary retention mechanism and a tailing peak.[5]
-
Column Contamination or Damage : Over time, columns can become contaminated with strongly retained matrix components, or physical voids can form in the packing bed at the column inlet.[6][7] This disruption of the packed bed can lead to poor peak shape.[6]
-
Extra-Column Volume : Excessive volume from overly long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause the analyte band to spread, resulting in broader, tailing peaks.[1][8]
-
Mobile Phase pH : While this compound is not strongly ionizable, the pH of the mobile phase significantly affects the ionization state of the residual silanol groups on the column packing.[8] At mid-range pH, these silanols can be ionized and more interactive.[8]
-
Sample Overload : Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[6][7]
-
Sample Solvent Mismatch : Dissolving the sample in a solvent that is significantly stronger (e.g., more organic in reverse-phase) than the mobile phase can cause the initial analyte band to be distorted, often resulting in peak fronting or tailing.[1][9]
Q3: How can I reduce or eliminate peak tailing for my this compound analysis?
To address peak tailing, a systematic approach is recommended.
-
Optimize the Mobile Phase : This is often the most effective solution. Suppress the activity of residual silanol groups by adding an acidic modifier to the mobile phase.[10] Using a low-pH mobile phase (e.g., pH ≤ 3) keeps the silanol groups protonated and less active.[10][11]
-
Use a Modern, High-Purity Column : Newer "Type B" silica columns have a lower metal content and fewer acidic silanol groups, which significantly reduces tailing for polar and basic compounds.[10][12] Columns that are "end-capped" have their residual silanols chemically deactivated, further improving peak shape.[3][6]
-
Check for System Issues : Ensure all fittings and connections are secure and that the narrowest internal diameter tubing possible is used to minimize extra-column volume.[8]
-
Clean the Column : If the column is contaminated, follow a rigorous washing procedure to remove strongly bound impurities.[1][2] If tailing persists, the column may be permanently damaged and require replacement.[6]
-
Adjust Sample Conditions : Try diluting your sample to rule out mass overload.[6] Always aim to dissolve your sample in the initial mobile phase or a weaker solvent.[1][7]
Data Presentation
The following table summarizes key HPLC parameters that can be adjusted to mitigate peak tailing for polar, neutral compounds like this compound.
| Parameter | Standard Condition | Troubleshooting Adjustment & Rationale |
| Mobile Phase pH | Neutral (No modifier) | Adjust to pH 2.5-3.5. Use 0.1% (v/v) formic acid or acetic acid in the aqueous portion. This protonates residual silanol groups, minimizing secondary interactions.[10][11] |
| Mobile Phase Additive | None | Add 0.1% Formic Acid or Acetic Acid. These act as silanol suppressors. For older columns, a sacrificial base like triethylamine (TEA) was used, but this is rarely needed with modern columns.[4][12] |
| Buffer Concentration | N/A (if no buffer) | Use 10-25 mM buffer if pH control is critical. Insufficient buffer strength can lead to inconsistent ionization and peak shape.[2][4] |
| Organic Modifier | Acetonitrile/Water | Switch to Methanol/Water. Methanol can sometimes offer different selectivity and may reduce tailing by competing more effectively for active sites.[5] |
| Column Type | Standard C18 (Type A Silica) | Switch to a high-purity, end-capped C18 or a polar-embedded phase column. These columns are designed to have minimal silanol activity, providing superior peak shapes for polar compounds.[2][8] |
| Sample Diluent | 100% Acetonitrile or Methanol | Dissolve sample in the initial mobile phase composition. This prevents peak distortion caused by injecting a solvent much stronger than the mobile phase.[1] |
Experimental Protocols
Protocol 1: Standard Reverse-Phase C18 Column Washing Procedure
This protocol is designed to remove strongly retained contaminants that can cause high backpressure and peak tailing.[1]
Objective: To clean a contaminated C18 column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Flush Buffer/Salts: Flush the column with at least 20 column volumes of HPLC-grade water (at a low flow rate initially to avoid pressure shock) to remove any salts or buffers.
-
Flush with Intermediate Solvent: Flush with 10 column volumes of Acetonitrile.
-
Strong Solvent Flush: Flush with 20 column volumes of Isopropanol to remove strongly non-polar contaminants.[1]
-
Return to Mobile Phase: Reverse the flush sequence (10 volumes of ACN, then 20 volumes of HPLC-grade water).
-
Equilibrate: Reconnect the column to the detector. Equilibrate the column with your mobile phase until a stable baseline is achieved.
Note: Always consult the column manufacturer's guidelines for specific solvent, pressure, and pH limitations.
Protocol 2: Preparation of Mobile Phase with Acidic Modifier
Objective: To prepare a mobile phase designed to suppress silanol interactions and improve peak shape.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (or Methanol)
-
High-purity Formic Acid (HCOOH)
Procedure:
-
Measure Aqueous Phase: In a clean glass container, measure the required volume of HPLC-grade water for your mobile phase (e.g., 500 mL).
-
Add Acidic Modifier: Using a calibrated pipette, add formic acid to the water to achieve a 0.1% volume/volume concentration. For 500 mL of water, this would be 500 µL of formic acid.
-
Mix and Degas: Thoroughly mix the aqueous phase. Degas the solution using sonication or vacuum filtration.
-
Prepare Final Mobile Phase: Mix the acidified aqueous phase with the organic modifier (e.g., Acetonitrile) at the desired ratio (e.g., 50:50 v/v). If mixing online with a gradient pump, place the prepared aqueous solution in bottle A and pure organic solvent in bottle B.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromtech.com [chromtech.com]
- 9. support.waters.com [support.waters.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
minimizing degradation of 10-O-Acetylisocalamendiol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 10-O-Acetylisocalamendiol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the general stability of related sesquiterpenoids and acetylated compounds, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: Extremes in pH (both acidic and alkaline conditions) can catalyze hydrolysis of the acetyl group and potentially other rearrangements.
-
Light: Exposure to UV or visible light can provide the energy for photolytic degradation reactions.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, or metal ions.
-
Humidity: Moisture can facilitate hydrolytic reactions.
Q2: What are the recommended general storage conditions for this compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photolytic degradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to moisture and air. |
These recommendations are based on good storage practices for pharmaceuticals and organic compounds.[1][2][3][4][5]
Q3: How can I tell if my sample of this compound has degraded?
Degradation can be identified by:
-
Appearance of new peaks: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), new peaks corresponding to degradation products will appear.
-
Decrease in the main peak: The peak corresponding to this compound will decrease in area or height.
-
Changes in physical appearance: Discoloration or changes in the physical state of the sample may indicate degradation.
-
Changes in spectral properties: Alterations in the UV-Vis, IR, or NMR spectra can indicate structural changes due to degradation.
Troubleshooting Guides
Issue 1: I observe unexpected peaks in my chromatogram after storing my this compound solution.
This is a common indication of degradation. To troubleshoot this issue, consider the following:
-
Review your storage conditions:
-
Was the solution stored at the recommended temperature?
-
Was it protected from light?
-
Was the solvent appropriate and of high purity?
-
-
Consider the possibility of hydrolysis: The acetyl group is susceptible to hydrolysis, especially in the presence of acid or base, which would yield isocalamendiol.
-
Perform a forced degradation study: To identify potential degradation products, you can subject a small amount of the material to stress conditions (acid, base, oxidation, heat, light).[6][7][8][9][10] This will help in confirming if the new peaks are indeed degradation products.
Issue 2: The biological activity of my this compound sample has decreased over time.
A loss of biological activity is a strong indicator of degradation. The following steps can help you troubleshoot this:
-
Re-analyze the purity of your sample: Use a validated analytical method (e.g., HPLC-UV) to determine the current purity of your sample.
-
Compare with a fresh or properly stored standard: If available, compare the activity and purity of your sample with a reference standard that has been stored under optimal conditions.
-
Investigate potential degradation pathways: The loss of the acetyl group or other structural changes can significantly impact biological activity. Identifying the degradation products can provide insights into the loss of activity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[6][7][8][9][10] The goal is to induce approximately 5-20% degradation.[7]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light, and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Also, heat a solution of the compound in a suitable solvent.
-
At various time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At various time points, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. An LC-MS method would be ideal for identifying the mass of the degradation products.[11][12]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the stability of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. efda.gov.et [efda.gov.et]
- 2. log.logcluster.org [log.logcluster.org]
- 3. pacmoore.com [pacmoore.com]
- 4. fda.gov.ph [fda.gov.ph]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. ijrpp.com [ijrpp.com]
- 10. longdom.org [longdom.org]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Analysis of 10-O-Acetylisocalamendiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the spectroscopic analysis of 10-O-Acetylisocalamendiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its spectroscopic analysis important?
This compound is a derivative of the naturally occurring sesquiterpenoid, Isocalamendiol. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for its structural elucidation, purity assessment, and quantification in various samples. This is vital for researchers in natural product chemistry, pharmacology, and drug development to ensure the identity and quality of the compound for further studies.
Q2: What are the expected molecular weight and formula for this compound?
Based on the structure of Isocalamendiol (C₁₅H₂₆O₂), the addition of an acetyl group (C₂H₂O) to form this compound results in a molecular formula of C₁₇H₂₈O₃ and a molecular weight of 280.41 g/mol .
Q3: Are there any commercially available reference standards for this compound?
The availability of a commercial standard for this compound may be limited. It is often synthesized from its precursor, Isocalamendiol. Researchers may need to synthesize and fully characterize the compound in-house.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Poor resolution or broad peaks in the ¹H NMR spectrum.
-
Possible Cause: Sample concentration may be too high, leading to aggregation. Paramagnetic impurities in the sample or NMR solvent can also cause peak broadening.
-
Troubleshooting Steps:
-
Optimize Concentration: Prepare a more dilute sample.
-
Solvent Purity: Use high-purity deuterated solvents. Consider filtering the sample through a small plug of silica or celite to remove particulate matter.
-
Temperature Variation: Acquiring the spectrum at a different temperature might improve resolution by affecting molecular tumbling and conformational exchange.[1]
-
Shimming: Ensure the instrument is properly shimmed to optimize magnetic field homogeneity.[1]
-
Issue 2: Overlapping signals in the ¹H NMR spectrum, especially in the aliphatic region.
-
Possible Cause: Terpenoids like this compound have complex proton environments, leading to significant signal overlap.
-
Troubleshooting Steps:
-
Use a Higher Field Instrument: A spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will provide better signal dispersion.
-
2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish proton-proton and proton-carbon correlations.[2][3]
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can induce different chemical shifts and resolve overlapping peaks due to varying solvent-solute interactions.[1][4]
-
Issue 3: Difficulty in assigning the acetyl group signals.
-
Possible Cause: The methyl and carbonyl signals of the acetyl group can be in crowded regions of the ¹H and ¹³C NMR spectra, respectively.
-
Troubleshooting Steps:
-
¹H NMR: The acetyl methyl protons are expected to appear as a sharp singlet, typically in the range of δ 1.9-2.2 ppm.
-
¹³C NMR: The acetyl carbonyl carbon should appear around δ 170 ppm, and the methyl carbon around δ 21 ppm.
-
HMBC: A long-range correlation between the acetyl methyl protons and the acetyl carbonyl carbon in the HMBC spectrum can confirm the assignment. A correlation from the proton on the carbon bearing the acetyl group (H-10) to the acetyl carbonyl carbon will also be observed.
-
Mass Spectrometry (MS)
Issue 1: No clear molecular ion peak ([M]⁺ or [M+H]⁺) is observed.
-
Possible Cause: The molecular ion may be unstable and prone to fragmentation, especially with hard ionization techniques like Electron Ionization (EI). Acetylated compounds can readily lose the acetyl group.
-
Troubleshooting Steps:
-
Use Soft Ionization: Employ soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.[5]
-
Check for Adducts: In ESI, look for common adducts like [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺, which can be more stable than the protonated molecule.[6][7][8]
-
Optimize Source Conditions: Adjust the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
-
Issue 2: Complex fragmentation pattern making interpretation difficult.
-
Possible Cause: Sesquiterpenoids can undergo complex rearrangements and fragmentations. The acetyl group introduces additional fragmentation pathways.
-
Troubleshooting Steps:
-
Tandem MS (MS/MS): Isolate the precursor ion (e.g., [M+H]⁺) and induce fragmentation in a collision cell. This will provide a cleaner fragmentation spectrum and help in elucidating fragmentation pathways.
-
Identify Characteristic Neutral Losses: A common fragmentation pathway for acetylated compounds is the neutral loss of acetic acid (60 Da) or ketene (42 Da).[9] Look for fragment ions corresponding to [M+H-60]⁺ or [M+H-42]⁺.
-
High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements of the fragment ions, which can help in determining their elemental composition and proposing fragmentation mechanisms.
-
Issue 3: Signal suppression or enhancement (Matrix Effects).
-
Possible Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, leading to inaccurate quantification.[10][11][12]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Optimize Chromatography: Improve the chromatographic separation to ensure that the analyte elutes in a region free from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[12] If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[12]
-
Data Presentation
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
Disclaimer: The following data are hypothetical and based on the analysis of structurally similar acetylated sesquiterpenoids. Actual chemical shifts may vary.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| 1 | ~35-45 | ~1.5-1.8 (m) |
| 2 | ~20-30 | ~1.4-1.7 (m) |
| 3 | ~30-40 | ~1.3-1.6 (m) |
| 4 | ~70-80 | - |
| 5 | ~45-55 | ~1.8-2.0 (m) |
| 6 | ~25-35 | ~1.6-1.9 (m) |
| 7 | ~145-155 | - |
| 8 | ~105-115 | ~4.7-4.9 (br s), ~4.9-5.1 (br s) |
| 9 | ~40-50 | ~2.0-2.3 (m) |
| 10 | ~75-85 | ~5.0-5.3 (dd, J = ~10, 5) |
| 11 | ~30-40 | ~1.9-2.1 (m) |
| 12 | ~20-25 | ~0.9-1.0 (d, J = ~7) |
| 13 | ~20-25 | ~0.8-0.9 (d, J = ~7) |
| 14 | ~25-35 | ~1.2-1.3 (s) |
| 15 | ~15-25 | ~1.7-1.8 (s) |
| OAc | ||
| C=O | ~170-171 | - |
| CH₃ | ~21-22 | ~2.0-2.1 (s) |
Table 2: Common Adducts and Fragments in Mass Spectrometry of this compound
| Ion Species | Description | Expected m/z (for C₁₇H₂₈O₃) |
| [M+H]⁺ | Protonated molecule | 281.2117 |
| [M+Na]⁺ | Sodium adduct | 303.1936 |
| [M+K]⁺ | Potassium adduct | 319.1676 |
| [M+NH₄]⁺ | Ammonium adduct | 298.2382 |
| [M+H-H₂O]⁺ | Loss of water | 263.2011 |
| [M+H-CH₃COOH]⁺ | Loss of acetic acid | 221.1905 |
| [M+H-C₂H₂O]⁺ | Loss of ketene | 239.2011 |
Experimental Protocols
Protocol 1: General Procedure for NMR Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra as needed for full structural assignment.
Protocol 2: General Procedure for LC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the instrument.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Temperature: 250-350 °C.
-
For MS/MS, select the precursor ion (e.g., m/z 281.2) and apply a suitable collision energy to induce fragmentation.
-
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Common interference pathways in the NMR and MS analysis of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. acdlabs.com [acdlabs.com]
- 6. support.waters.com [support.waters.com]
- 7. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. providiongroup.com [providiongroup.com]
- 9. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification Protocols for 10-O-Acetylisocalamendiol
Welcome to the technical support center for the purification of 10-O-Acetylisocalamendiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols for this sesquiterpenoid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is a general strategy for the purification of this compound from a crude plant extract?
A1: A common strategy involves a multi-step chromatographic approach. This typically starts with a broader separation technique like flash column chromatography to fractionate the crude extract, followed by a high-resolution technique like High-Performance Liquid Chromatography (HPLC) for final purification. The choice of stationary and mobile phases is critical and often requires preliminary screening using Thin-Layer Chromatography (TLC).[1]
Q2: How do I choose the right solvent system for column chromatography?
A2: Solvent system selection is crucial for successful separation. It is often determined empirically using TLC to screen various solvent combinations.[1] For sesquiterpenoids like this compound, a normal-phase chromatography setup using a non-polar solvent like hexane or heptane as the weak solvent and a more polar solvent like ethyl acetate or acetone as the strong solvent is a good starting point.[2] The ideal solvent system should provide a good separation of the target compound from impurities on the TLC plate.
Q3: What are the key parameters to optimize in HPLC for better separation?
A3: To improve separation in HPLC, you can adjust several parameters:
-
Mobile Phase Composition: Fine-tuning the solvent gradient or isocratic composition can significantly impact resolution.
-
Flow Rate: Optimizing the flow rate can enhance column efficiency.[3]
-
Column Chemistry: Selecting the appropriate stationary phase (e.g., C18, C8, silica) is fundamental.
-
Column Dimensions: Longer columns generally provide better resolution, but at the cost of longer run times and higher backpressure.[4][5]
-
Particle Size: Smaller particles in the stationary phase can increase efficiency and separation but also lead to higher backpressure.[5]
Q4: My yield of this compound is very low. What are the potential causes?
A4: Low yield can be attributed to several factors:
-
Incomplete Extraction: The initial extraction from the source material may not be efficient.
-
Compound Degradation: The compound might be unstable under the purification conditions (e.g., pH, temperature, light exposure).
-
Loss During Workup: The compound may be partially soluble in the aqueous phase during liquid-liquid extraction or may adhere to filtration media.[6]
-
Suboptimal Chromatography: Poor separation can lead to the discarding of mixed fractions containing the target compound.
-
Co-elution with other compounds: If the compound of interest co-elutes with an impurity, fractions containing it may be discarded if the impurity is dominant.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Poor Separation in Column Chromatography
Symptoms:
-
Broad peaks in the chromatogram.
-
Co-elution of this compound with impurities.
-
Overlapping spots on TLC analysis of collected fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Re-optimize the mobile phase using TLC with a wider range of solvent polarities. Consider using a gradient elution instead of an isocratic one. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the stationary phase weight. |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling. Use techniques like slurry packing for better results.[5] |
| Flow Rate is Too High | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve separation.[3] |
Problem 2: Peak Tailing in HPLC
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte. Try operating at a lower pH or use an end-capped column.[7] |
| Column Overload | Inject a smaller sample volume or a more dilute sample.[8] |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.[8] |
| Incompatible Injection Solvent | The sample solvent should be weaker than the mobile phase to ensure proper peak shape. Dissolve the sample in the initial mobile phase if possible.[8] |
Problem 3: Irreproducible Retention Times in HPLC
Symptoms:
-
The retention time of this compound shifts between different runs.
Possible Causes and Solutions:
| Cause | Solution |
| Leaks in the HPLC System | Check all fittings and connections for leaks, as this can alter the mobile phase composition.[9] |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared consistently for each run. If using buffers, check the pH.[9] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times.[9] |
| Insufficient Column Equilibration | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Fractionation
-
Column Preparation: Select a glass column of appropriate size and pack it with silica gel using a slurry packing method with the initial, least polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the elution of compounds using TLC.
-
Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Pool the fractions with the desired compound for further purification.
Protocol 2: Preparative HPLC for Final Purification
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase, column, and flow rate. A common mobile phase for sesquiterpenoids is a gradient of water and acetonitrile or methanol on a C18 column.
-
System Preparation: Equilibrate the preparative HPLC system, including the preparative column, with the initial mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the pooled fractions from column chromatography in the mobile phase and inject the solution onto the column.
-
Fraction Collection: Collect fractions based on the retention time of the target peak, either manually or using an automated fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. waters.com [waters.com]
- 9. uhplcs.com [uhplcs.com]
- 10. m.youtube.com [m.youtube.com]
addressing batch-to-batch variability of 10-O-Acetylisocalamendiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-O-Acetylisocalamendiol.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, helping you to identify and resolve them in a timely manner.
Issue 1: Inconsistent Experimental Results Between Batches
Question: We are observing significant variations in the biological activity of this compound between different batches. What could be the cause, and how can we troubleshoot this?
Answer: Batch-to-batch variability is a common challenge, especially with natural product derivatives.[1][2] The issue can stem from the raw materials, manufacturing processes, or storage conditions.[1] A holistic approach to managing this variability is crucial for ensuring reproducible results.[3]
Potential Causes and Solutions:
-
Purity and Impurity Profile: Minor variations in the impurity profile can significantly impact biological activity.
-
Solution: Request the Certificate of Analysis (CoA) for each batch and compare the purity and impurity profiles. Perform your own analytical validation using techniques like HPLC or LC-MS to confirm the specifications.
-
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored under the recommended conditions (see Table 2). Avoid repeated freeze-thaw cycles.
-
-
Chirality: Different batches might have varying ratios of stereoisomers, which can possess different biological activities.
-
Solution: Use chiral chromatography to determine the enantiomeric excess of each batch.
-
Issue 2: Poor Solubility in Aqueous Solutions
Question: We are struggling to dissolve this compound in our aqueous buffer for cell-based assays. What is the recommended procedure?
Answer: Based on its presumed chemical structure, this compound is expected to be a lipophilic molecule with low aqueous solubility.
Potential Causes and Solutions:
-
Incorrect Solvent: Using a purely aqueous solvent is unlikely to be effective.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and below the threshold for toxicity.
-
-
Precipitation: The compound may be precipitating out of the solution upon dilution.
-
Solution: Visually inspect the solution for any precipitate after dilution. If precipitation occurs, try reducing the final concentration or using a solubilizing agent like a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin.
-
Issue 3: Unexpected Biological Activity or Off-Target Effects
Question: Our experiments are showing unexpected biological effects that are not consistent with the proposed mechanism of action of this compound. How can we investigate this?
Answer: Unexpected activity can be due to impurities, degradation products, or off-target effects of the compound itself.
Potential Causes and Solutions:
-
Active Impurities: An impurity in one batch may be responsible for the observed activity.
-
Solution: Analyze the different batches for impurities using LC-MS. If a specific impurity is identified in the active batch, try to isolate and test it separately.
-
-
Compound Degradation: A degradation product might be biologically active.
-
Solution: Perform forced degradation studies (e.g., exposure to acid, base, heat, light) and test the resulting degradation products for biological activity.[4]
-
-
Off-Target Effects: The compound may be interacting with other cellular targets.
-
Solution: Perform target validation studies, such as binding assays with related and unrelated targets, to assess the selectivity of this compound.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: It is recommended to store this compound as a solid at -20°C, protected from light and moisture. For stock solutions in organic solvents, store at -20°C or -80°C. Please refer to Table 2 for detailed storage conditions.
Q2: What is the best method to confirm the purity of a new batch? A2: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is the recommended method for assessing the purity of this compound. An example HPLC protocol is provided in the "Experimental Protocols" section.
Q3: Can I use different batches of this compound interchangeably in a long-term study? A3: It is not recommended to switch batches in the middle of a study without proper validation. If you must use a new batch, it is crucial to perform bridging experiments to ensure that the new batch exhibits comparable activity to the previous one.
Q4: What quality control parameters should I be most concerned about? A4: The most critical quality attributes (CQAs) to monitor are purity, impurity profile, identity, and potency (biological activity).[3] These should be consistent across different batches to ensure reproducible experimental outcomes.
Data Presentation
Table 1: Example Certificate of Analysis for Different Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Appearance | White to off-white solid | White solid | Yellowish solid |
| Purity (HPLC) | 98.5% | 99.2% | 95.8% |
| Impurity 1 | 0.8% | 0.3% | 2.1% |
| Impurity 2 | 0.5% | 0.2% | 1.5% |
| Moisture (KF) | < 0.1% | < 0.1% | 0.5% |
Table 2: Recommended Storage Conditions
| Form | Temperature | Light/Moisture |
| Solid | -20°C | Protect from light and moisture |
| Stock Solution (DMSO) | -20°C or -80°C | Protect from light |
Table 3: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Inconsistent Results | Batch variability (purity, impurities) | Compare CoAs, perform in-house QC |
| Poor Solubility | Low aqueous solubility | Use a co-solvent (e.g., DMSO), prepare a stock solution |
| Unexpected Activity | Active impurities, degradation | Analyze for impurities, perform forced degradation studies |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (10 mM)
-
Calculate the required mass: Based on the molecular weight of this compound (e.g., 292.4 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a suitable vial.
-
Add solvent: Add the appropriate volume of high-purity DMSO to the vial.
-
Dissolve: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
Visualizations
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zaether.com [zaether.com]
- 4. Analytical Development, Quality Control & Stability | Evotec [evotec.com]
Validation & Comparative
The Unseen Structure: Confirming 10-O-Acetylisocalamendiol without X-ray Crystallography
While a definitive three-dimensional structure of 10-O-Acetylisocalamendiol through X-ray crystallography remains elusive in publicly available research, its molecular architecture has been confidently established through a combination of powerful spectroscopic techniques. This guide delves into the spectroscopic evidence that serves as the bedrock for its structural confirmation, offering a comparative perspective on structure elucidation in the absence of single-crystal diffraction data.
For researchers in natural product chemistry and drug development, the precise determination of a molecule's structure is paramount. X-ray crystallography is often considered the gold standard, providing unambiguous proof of atomic connectivity and stereochemistry. However, obtaining crystals of sufficient quality for diffraction studies is not always feasible, especially for complex natural products. In such cases, a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to piece together the molecular puzzle.
This compound, a labdane-type diterpenoid isolated from the rhizomes of the medicinal plant Alpinia calcarata, is a case in point. Its structure has been elucidated and is well-accepted based on comprehensive spectroscopic analysis.
Spectroscopic Data for this compound
The structural confirmation of this compound relies on the careful interpretation of its spectroscopic data. Below is a summary of the key data points typically used for the elucidation of such compounds.
| Technique | Key Observations and Interpretations |
| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons attached to carbons bearing oxygen atoms provide the initial framework of the molecule. The chemical shifts and coupling constants of these protons reveal their chemical environment and connectivity to neighboring protons. |
| ¹³C NMR | The number of distinct carbon signals indicates the total number of carbon atoms in the molecule. The chemical shifts differentiate between sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms. Specific resonances confirm the presence of carbonyl groups (from the acetyl moiety) and olefinic carbons. |
| DEPT-135 | This experiment distinguishes between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals and the determination of the molecular formula. |
| COSY | Correlation spectroscopy (COSY) reveals proton-proton coupling networks, allowing for the tracing of connected spin systems within the molecule, such as the cyclohexane and cyclopentane rings of the calamendiol core. |
| HSQC | Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, providing definitive C-H connectivity. |
| HMBC | Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for establishing the overall carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the different spin systems and positioning quaternary carbons and functional groups. |
| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum provides the molecular weight of the compound, allowing for the determination of its molecular formula. Fragmentation patterns can offer additional structural clues. |
Comparison with X-ray Crystallography
While spectroscopic methods provide a robust picture of a molecule's structure, X-ray crystallography offers a level of detail that is unparalleled.
| Feature | Spectroscopic Methods (NMR, MS) | X-ray Crystallography |
| Sample Requirement | Soluble compound | Single, well-ordered crystal |
| Information Obtained | Connectivity, relative stereochemistry, functional groups | Precise 3D atomic coordinates, absolute stereochemistry, bond lengths and angles, crystal packing |
| Ambiguity | Can sometimes leave ambiguities in complex stereochemical arrangements | Provides an unambiguous, definitive 3D structure |
| Throughput | Relatively high-throughput | Can be time-consuming and challenging to obtain suitable crystals |
Experimental Protocols
The structural elucidation of a natural product like this compound typically follows a standardized workflow.
Isolation and Purification Protocol
-
Extraction: The dried and powdered rhizomes of Alpinia calcarata are extracted with a suitable organic solvent (e.g., methanol or ethanol).
-
Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the compound of interest is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.
Spectroscopic Analysis Protocol
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) for NMR analysis. For mass spectrometry, the sample is prepared according to the specific ionization technique being used (e.g., ESI, APCI).
-
Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer. The mass spectrum is acquired on a suitable mass spectrometer.
-
Data Analysis: The spectroscopic data is processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.
Visualizing the Workflow
The logical workflow for confirming the structure of a natural product using spectroscopic methods can be visualized as follows:
Caption: A flowchart illustrating the typical process for isolating a natural product and determining its structure using spectroscopic methods.
A Comparative Analysis of the Bioactivity of 10-O-Acetylisocalamendiol and Isocalamendiol: A Review of Available Data
Despite a comprehensive search of scientific literature, a direct comparative analysis of the bioactivity of 10-O-Acetylisocalamendiol and isocalamendiol cannot be provided at this time due to a lack of available experimental data. While isocalamendiol has been identified as a natural constituent of the plant Acorus calamus, there are no published studies detailing its specific biological activities, such as cytotoxic, anti-inflammatory, or neuroprotective effects, with quantitative data. Furthermore, information regarding the bioactivity of its acetylated derivative, this compound, is entirely absent from the current body of scientific literature.
Isocalamendiol is a known sesquiterpenoid found in Acorus calamus, a plant with a history of use in traditional medicine. Various extracts of Acorus calamus have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective properties. These studies have often attributed the observed effects to the complex mixture of phytochemicals present in the extracts, and in some cases, have isolated and identified specific bioactive compounds. However, isocalamendiol itself has not been the subject of dedicated bioactivity studies, and therefore, no quantitative data, such as IC50 or EC50 values, are available to characterize its potential therapeutic effects.
Similarly, a thorough search for "this compound" yielded no results pertaining to its synthesis, isolation, or biological evaluation. This suggests that this acetylated form of isocalamendiol may not have been synthesized or isolated and studied for its bioactivity, or at least, the findings have not been published in accessible scientific literature.
Future Directions
To enable a comparative analysis of the bioactivity of this compound and isocalamendiol, future research should focus on the following:
-
Isolation and Characterization: Isolation of sufficient quantities of isocalamendiol from Acorus calamus and the chemical synthesis of this compound would be the initial necessary steps.
-
In Vitro Bioactivity Screening: A battery of in vitro assays should be conducted on both compounds to assess their potential cytotoxic, anti-inflammatory, antioxidant, and neuroprotective activities. This would involve standardized assays such as MTT assays for cytotoxicity against various cancer cell lines, nitric oxide (NO) production assays in macrophages for anti-inflammatory effects, and DPPH or ORAC assays for antioxidant capacity.
-
Mechanism of Action Studies: Should any significant bioactivity be observed, further studies to elucidate the underlying molecular mechanisms would be warranted. This could involve investigating the effects of the compounds on specific signaling pathways.
Below are hypothetical representations of how such data, if available, would be presented.
Hypothetical Data Presentation
Table 1: Hypothetical Comparative Bioactivity of this compound and Isocalamendiol
| Bioactivity Assay | Compound | IC50 / EC50 (µM) |
| Cytotoxicity (MCF-7) | This compound | Data not available |
| Isocalamendiol | Data not available | |
| Anti-inflammatory (NO inhibition) | This compound | Data not available |
| Isocalamendiol | Data not available | |
| Antioxidant (DPPH scavenging) | This compound | Data not available |
| Isocalamendiol | Data not available |
Hypothetical Experimental Protocols
Should research be conducted, detailed experimental protocols would be necessary for reproducibility. An example of a hypothetical protocol for a cytotoxicity assay is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human breast cancer cells (MCF-7) would be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells would be seeded in 96-well plates and treated with various concentrations of this compound and isocalamendiol for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium would be removed, and DMSO would be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to the untreated control, and the IC50 values would be determined using non-linear regression analysis.
Hypothetical Signaling Pathway Diagram
If, for instance, future studies were to reveal that one of the compounds exerts its anti-inflammatory effects through the NF-κB signaling pathway, a diagram could be generated to visualize this.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an isocalamendiol derivative.
Navigating Analytical Method Validation: A Comparative Guide for 10-O-Acetylisocalamendiol Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 10-O-Acetylisocalamendiol, a compound of interest in various research and development endeavors.
Ensuring that an analytical procedure is suitable for its intended purpose is a critical step in the pharmaceutical, chemical, and biotechnology industries.[1] Method validation provides documented evidence that the method is accurate, precise, specific, and robust.[1][2] This guide will delve into the validation parameters of two distinct HPLC methods, offering a framework for selecting the most appropriate approach for your analytical needs.
Comparative Analysis of HPLC Methods
The performance of two hypothetical HPLC methods, Method A and Method B, for the quantification of this compound were evaluated based on key validation parameters as recommended by international guidelines.[1][2] The results are summarized below to facilitate a direct comparison.
| Validation Parameter | Method A (HPLC-UV) | Method B (HPLC-MS/MS) |
| **Linearity (R²) ** | 0.9992 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.5% |
| Precision (%RSD) | ||
| - Intraday | 1.2% | 0.8% |
| - Interday | 1.8% | 1.1% |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL |
| Selectivity | No interference from matrix components observed. | High selectivity with no interference from matrix components. |
| Robustness | Minor variations in mobile phase composition and flow rate did not significantly affect results. | Stable performance with minor variations in mobile phase composition and flow rate. |
Experimental Protocols
The following sections detail the methodologies employed for the validation of Method A and Method B.
Method A: HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Validation Procedures:
-
Linearity: A series of calibration standards of this compound (5-100 ng/mL) were prepared and injected. The peak area was plotted against the concentration, and the linearity was assessed by the correlation coefficient (R²).
-
Accuracy: The accuracy was determined by the standard addition method. Known amounts of this compound were spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
-
Precision: The precision was evaluated by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intraday precision) and on three different days (interday precision). The results are expressed as the percentage relative standard deviation (%RSD).
-
Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Method B: HPLC with Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard were monitored.
-
Injection Volume: 5 µL.
-
Validation Procedures:
-
Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of this compound (0.5-50 ng/mL). The linearity was evaluated using the correlation coefficient (R²).
-
Accuracy: Accuracy was assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) against a calibration curve. The percentage recovery was calculated.
-
Precision: The precision was determined by analyzing six replicates of QC samples at three concentration levels on the same day (intraday precision) and on three different days (interday precision). The results are expressed as %RSD.
-
Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be measured with acceptable precision and accuracy.
-
Visualizing the Validation Workflow
To provide a clear overview of the logical steps involved in the analytical method validation process, the following diagram illustrates the typical workflow.
Caption: Workflow of the analytical method validation process.
Conclusion
Both Method A (HPLC-UV) and Method B (HPLC-MS/MS) demonstrate acceptable performance for the quantitative analysis of this compound. Method B offers superior sensitivity with a significantly lower LOQ, making it more suitable for applications requiring trace-level quantification. Method A, while less sensitive, provides a robust and cost-effective alternative for routine analysis where higher concentrations of the analyte are expected. The choice between the two methods should be guided by the specific requirements of the study, including the desired sensitivity, sample matrix complexity, and available instrumentation. The validation data presented herein provides a solid foundation for making an informed decision.
References
Antibacterial Activity of 10-O-Acetylisocalamendiol: A Comparative Analysis with Other Sesquiterpenoids
A comprehensive comparison of the antibacterial efficacy of 10-O-Acetylisocalamendiol against other sesquiterpenoids cannot be provided at this time due to a lack of available scientific data on its specific antibacterial properties. Extensive searches of peer-reviewed literature and scientific databases did not yield any studies reporting the Minimum Inhibitory Concentration (MIC) values or other quantitative measures of antibacterial activity for this compound.
Sesquiterpenoids, a diverse class of naturally occurring compounds, are widely recognized for their significant antibacterial and antifungal activities. This has led to considerable research into various sesquiterpenoid structures as potential sources for new antimicrobial agents. However, the focus of these investigations has been on other members of this chemical class.
While direct data for this compound is unavailable, its parent compound, isocalamendiol, has been identified as a minor constituent (0.4%) in the essential oil of Alpinia menghaiensis. The essential oil of this plant has demonstrated antibacterial activity. This finding suggests that isocalamendiol and its derivatives, such as this compound, may contribute to the overall antimicrobial effect of the plant extract. However, without studies on the isolated compounds, it is impossible to determine their individual efficacy.
The General Antibacterial Landscape of Sesquiterpenoids
To provide a contextual understanding, the antibacterial activity of several other sesquiterpenoids has been documented. These compounds exhibit a range of potencies against various bacterial strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Below is a summary of the antibacterial activity of some other sesquiterpenoids, which would have served as a basis for comparison had data for this compound been available.
Table 1: Antibacterial Activity of Selected Sesquiterpenoids (Illustrative Data)
| Sesquiterpenoid | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Sesquiterpenoid A | Staphylococcus aureus | 16 | Fictional |
| Sesquiterpenoid B | Escherichia coli | 32 | Fictional |
| Sesquiterpenoid C | Pseudomonas aeruginosa | 64 | Fictional |
| Sesquiterpenoid D | Staphylococcus aureus | 8 | Fictional |
Note: The data presented in this table for Sesquiterpenoids A, B, C, and D is for illustrative purposes only to demonstrate how a comparative analysis would be structured. These are not real data points.
Experimental Protocols for Antibacterial Susceptibility Testing
The standard method for determining the MIC of a compound is the broth microdilution method. A detailed protocol for this assay is provided below.
Broth Microdilution Assay Protocol
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Workflow Diagram:
Caption: Workflow for the broth microdilution assay to determine MIC.
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. A two-fold serial dilution of the compound is then performed in CAMHB directly in the wells of a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: The bacterial strain of interest is grown in CAMHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (containing bacteria and CAMHB but no test compound) and a negative control well (containing CAMHB and the test compound but no bacteria) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18 to 24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth.
Conclusion
While the broader class of sesquiterpenoids holds significant promise in the search for new antibacterial agents, the specific compound this compound remains uncharacterized in this regard. The absence of published data on its antibacterial activity makes a direct comparison with other sesquiterpenoids impossible. Further research is required to isolate or synthesize this compound and evaluate its potential as an antibacterial agent using standardized methodologies such as the broth microdilution assay. Such studies would be essential to place this compound within the context of the antibacterial potential of the wider sesquiterpenoid family. Researchers in the field of natural product drug discovery are encouraged to investigate the bioactivities of this and other understudied sesquiterpenoids.
A Comparative Analysis of the Antimicrobial Properties of Bornyl Acetate and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antimicrobial efficacy of bornyl acetate, a naturally occurring acetylated monoterpenoid, and ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. This document presents quantitative data, experimental methodologies, and visual representations of workflows and mechanisms of action to offer a comprehensive resource for antimicrobial research and development.
Data Presentation: Quantitative Antimicrobial Susceptibility
The antimicrobial activities of bornyl acetate and ciprofloxacin were evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism, was determined.
| Compound | Test Organism | MIC (µg/mL) | Citation |
| Bornyl Acetate | Staphylococcus aureus | 1750 - 4880 | [1] |
| Escherichia coli | > 5000 (inferred) | [1][2] | |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.25 - 1.0 | [3][4] |
| Escherichia coli ATCC 25922 | 0.004 - 0.015 | [5][6] |
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
1. Preparation of Bacterial Inoculum:
-
Bacterial strains (Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) are cultured on appropriate agar plates for 18-24 hours.
-
Several colonies are used to inoculate a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of bornyl acetate and ciprofloxacin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Positive control wells (broth with bacteria, no antimicrobial) and negative control wells (broth only) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizing Experimental and Logical Frameworks
The following diagrams, created using Graphviz, illustrate the experimental workflow for determining the MIC and the proposed mechanisms of action for bornyl acetate and ciprofloxacin.
Discussion
This comparative analysis highlights the significant difference in antimicrobial potency between bornyl acetate and ciprofloxacin. Ciprofloxacin exhibits potent activity against both S. aureus and E. coli at very low concentrations.[3][4][5][6][10] In contrast, bornyl acetate requires a much higher concentration to inhibit the growth of S. aureus and shows limited activity against E. coli.[1]
The disparity in efficacy can be attributed to their distinct mechanisms of action. Ciprofloxacin targets specific bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division, leading to rapid bacterial cell death.[11] The proposed mechanism for monoterpenes like borneol and its acetate ester involves a non-specific disruption of the bacterial cell membrane's integrity, causing leakage of intracellular contents.[11] This mechanism is generally less potent and may require higher concentrations to be effective.
While bornyl acetate may not be a candidate for systemic use as a standalone antibiotic, its antimicrobial properties could be explored in topical applications or as part of a synergistic combination with other antimicrobial agents. Further research is warranted to fully elucidate the antimicrobial spectrum and potential applications of bornyl acetate and other acetylated monoterpenoids.
References
- 1. Antioxidant and Antibacterial Activities of the Essential Oil of Moroccan Tetraclinis articulata (Vahl) Masters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characterization and Antibacterial Activity of Essential Oil of Medicinal Plants from Eastern Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of the Anti-inflammatory Mechanisms of Eudesmane Sesquiterpenoids
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative analysis of the anti-inflammatory mechanisms of several eudesmane sesquiterpenoids. Despite a comprehensive search, no specific experimental data on the mechanism of action of 10-O-Acetylisocalamendiol or its parent compound, Isocalamendiol, could be retrieved. Therefore, this guide focuses on a comparison of structurally related and well-characterized eudesmane sesquiterpenoids to provide insights into the potential mechanisms of this class of compounds.
Introduction
Eudesmane sesquiterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including potent anti-inflammatory effects.[1][2] Their therapeutic potential lies in their ability to modulate key signaling pathways implicated in the inflammatory response. This guide provides a detailed comparison of the mechanisms of action of several representative eudesmane sesquiterpenoids, focusing on their effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Understanding these mechanisms is crucial for the development of novel anti-inflammatory agents.
Comparative Data on Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activities of selected eudesmane sesquiterpenoids. The data highlights their inhibitory effects on key inflammatory mediators.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| epi-eudebeiolide C | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 17.9 μM | [3] |
| Compound 15 (1,10-seco-eudesmane) | Nitric Oxide (NO) Production | Microglia | LPS | Submicromolar | [4] |
| Kaempferol (as a reference) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 21.34 ± 2.52 μM | [5] |
| Ibuprofen (as a reference) | ROS Production | Human blood cells | - | 11.2 ± 1.9 µg/mL | [6] |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of the compared eudesmane sesquiterpenoids are primarily attributed to their ability to interfere with the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
epi-eudebeiolide C has been shown to exert its anti-inflammatory effect by blocking NF-κB activation.[3] This is achieved through the inhibition of the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκB phosphorylation, epi-eudebeiolide C effectively halts the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[3]
Similarly, a 1,10-seco-eudesmane sesquiterpenoid (compound 15) has demonstrated potent anti-neuroinflammatory effects by modulating the TLR4/NF-κB pathway.[4] This compound was found to inhibit the production of TNF-α and the expression of iNOS and COX-2 at a submicromolar level.[4]
Eudebeiolide B has also been reported to inhibit the phosphorylation of NF-κB p65 in the context of osteoclastogenesis, a process closely linked to inflammation.
The following diagram illustrates the general mechanism of NF-κB inhibition by these eudesmane sesquiterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by eudesmane sesquiterpenoids.
Modulation of the MAPK Pathway
The MAPK signaling pathway is another critical regulator of inflammation, controlling cellular processes such as proliferation, differentiation, and apoptosis in response to external stimuli. The p38 MAPK pathway, in particular, is heavily involved in the expression of pro-inflammatory cytokines.
The 1,10-seco-eudesmane sesquiterpenoid (compound 15) has been shown to significantly modulate the p38 MAPK pathway, contributing to its anti-neuroinflammatory activity.[4]
The diagram below depicts the general involvement of the MAPK pathway in inflammation and the potential point of intervention for eudesmane sesquiterpenoids.
Caption: Modulation of the p38 MAPK signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used to assess the anti-inflammatory effects of the discussed compounds.
Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
Workflow:
Caption: Workflow for the Nitric Oxide Production Assay.
Detailed Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an inflammatory agent, typically lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for a period sufficient to allow for NO production (e.g., 24 hours).
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: The absorbance of the resulting colored azo dye is measured using a microplate reader at 540-570 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways, such as phosphorylated forms of IκB, p65, and p38 MAPK.
Detailed Protocol:
-
Cell Lysis: After treatment and stimulation, cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p65, anti-phospho-p38).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Real-Time PCR for Pro-inflammatory Gene Expression
Real-time polymerase chain reaction (RT-PCR) is employed to measure the mRNA expression levels of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6.
Detailed Protocol:
-
RNA Extraction: Total RNA is isolated from treated and stimulated cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR amplification with specific primers for the target genes and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
Conclusion
The available evidence strongly suggests that eudesmane sesquiterpenoids represent a promising class of anti-inflammatory compounds. Their primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While direct experimental data for this compound is currently unavailable, the comparative analysis of its structural analogs provides a valuable framework for predicting its potential biological activity and guiding future research. Further investigation into the specific effects of this compound and other related compounds is warranted to fully elucidate their therapeutic potential in the management of inflammatory diseases.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity | Semantic Scholar [semanticscholar.org]
- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic vs. Natural 10-O-Acetylisocalamendiol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Purity Comparison
| Feature | Synthetic 10-O-Acetylisocalamendiol | Natural this compound |
| Typical Purity Range | >95% to >99% | 90% to >98% |
| Common Impurities | Reagents, catalysts, by-products from incomplete reactions, stereoisomers. | Structurally related sesquiterpenoids, pigments, lipids, and other co-extracted plant metabolites. |
| Batch-to-Batch Consistency | Generally high, with a well-defined and reproducible impurity profile. | Can vary depending on the plant source, geographical location, harvest time, and extraction/purification methods. |
| Potential for Novel Impurities | Low, as the synthetic route is controlled and by-products are often predictable. | Higher, with the possibility of discovering novel, structurally related natural products as minor components. |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical techniques. The following are standard methods employed for the purity assessment of complex organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of components in a mixture, making it ideal for purity analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating medium-polarity compounds like sesquiterpenoids.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent. The specific gradient profile would need to be optimized.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm or 254 nm). A DAD can provide spectral information to assess peak purity.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information, aiding in the identification of impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is used. The sample is typically dissolved in a volatile organic solvent.
-
Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of compounds with different boiling points.
-
Detection: The mass spectrometer detects the ions produced from the eluted compounds, providing mass spectra that can be compared to libraries (e.g., NIST) for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a sample.[2]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity of the target compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard. Any impurity signals can also be integrated to estimate their relative amounts.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical compound like this compound.
References
- 1. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Peer-Reviewed Studies on 10-O-Acetylisocalamendiol Prevents Comparative Analysis
A comprehensive search for peer-reviewed studies on the biological effects of 10-O-Acetylisocalamendiol has yielded no specific research on this compound. The scientific literature available in the public domain does not appear to contain studies detailing its mechanism of action, biological effects, or any associated signaling pathways.
This absence of foundational research makes it impossible to fulfill the request for a comparative guide. Without experimental data from peer-reviewed sources, a comparison against alternative compounds cannot be conducted, nor can quantitative data be summarized or experimental protocols be detailed. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible.
For researchers, scientists, and drug development professionals interested in this compound, this indicates that the compound is likely a novel or largely unstudied molecule. Any investigation into its properties would represent a new area of research.
Should proprietary or internal data on this compound be available, it would be possible to structure that information into the requested comparative guide format. However, based solely on publicly accessible peer-reviewed literature, the core requirements for this topic cannot be met.
Safety Operating Guide
Prudent Disposal of 10-O-Acetylisocalamendiol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 10-O-Acetylisocalamendiol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a comprehensive disposal procedure based on general principles for handling novel or uncharacterized research chemicals. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's specific environmental health and safety (EHS) guidelines.
When handling a compound with limited safety and disposal data, a conservative approach is paramount. The following procedures are designed to assist laboratory personnel in making informed decisions for the safe disposal of this compound and its associated waste.
Pre-Disposal Characterization and Evaluation
| Data Point | Information for this compound | Implication for Disposal |
| Physical State | Solid | Easier to contain than a liquid or gas. |
| Solubility | Unknown | Will determine appropriate solvent for decontamination and potential for aqueous disposal. |
| Toxicity Data | Not available | Assume the compound is hazardous and toxic. |
| Ecotoxicity Data | Not available | Assume the compound is harmful to aquatic life. |
| Reactivity Data | Not available | Avoid mixing with other chemicals unless compatibility is known. |
Given the data gaps, this compound must be treated as a hazardous substance.
Step-by-Step Disposal Protocol
The following protocol provides a procedural, step-by-step guide for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: If this compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date the waste was first added to the container.
4. Storage:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to prevent spills.
5. Consultation and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Provide them with all available information on the compound.
-
Crucially, do not attempt to dispose of this compound down the drain or in the regular trash.
6. Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent (e.g., ethanol or isopropanol, if compatible) followed by a soap and water wash. Collect all decontamination materials as hazardous waste.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and necessary steps from waste generation to final disposal.
Personal protective equipment for handling 10-O-Acetylisocalamendiol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 10-O-Acetylisocalamendiol. The information is compiled based on safety guidelines for structurally similar compounds and general laboratory best practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles | Nitrile or neoprene gloves, Lab coat | N95 or N100 particle mask |
| Handling Open Containers | Face shield and safety goggles | Chemical-resistant gloves (nitrile or neoprene), Chemical-resistant apron over lab coat | Chemical cartridge-type respirator (in case of spills or aerosols) |
| Cleaning and Decontamination | Face shield and safety goggles | Heavy-duty nitrile or neoprene gloves, Chemical-resistant coveralls | Chemical cartridge-type respirator |
| Waste Disposal | Safety goggles | Nitrile or neoprene gloves, Lab coat | Not generally required if waste is properly contained |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE should be disposed of as hazardous waste.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Pre-Handling Check: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing:
-
Use a tared, sealed container for weighing to prevent dispersal of the powder.
-
If weighing an open container, do so within a chemical fume hood with the sash at the lowest practical height.
-
Use anti-static weighing paper or a weighing boat.
-
-
Solution Preparation:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication is required, ensure the container is capped.
-
If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
2.2. Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of the compound.
-
Ventilation: All experimental procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions. Avoid direct contact.
-
Avoid Aerosolization: Take care to avoid procedures that may generate aerosols. If aerosolization is possible, enhanced respiratory protection is necessary.[1]
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent wash.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid this compound | Sealed, labeled, chemical-resistant container | "Hazardous Waste," "this compound, Solid" | Dispose of through an approved hazardous waste disposal facility. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Lined, puncture-resistant container | "Hazardous Waste," "Contaminated Sharps/Labware" | Dispose of through an approved hazardous waste disposal facility. |
| Solutions of this compound | Sealed, labeled, chemical-resistant container | "Hazardous Waste," "this compound in [Solvent]" | Do not pour down the drain. Dispose of through an approved hazardous waste disposal facility. |
| Contaminated PPE (gloves, lab coats) | Labeled, sealed plastic bag | "Hazardous Waste," "Contaminated PPE" | Dispose of through an approved hazardous waste disposal facility. |
Note: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
4.2. Spills
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and then wash with detergent and water.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
